molecular formula C9H5BrFN B1374277 6-Bromo-7-fluoroisoquinoline CAS No. 1258833-80-5

6-Bromo-7-fluoroisoquinoline

Cat. No.: B1374277
CAS No.: 1258833-80-5
M. Wt: 226.04 g/mol
InChI Key: SEHPXAKLMRODLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-fluoroisoquinoline is a useful research compound. Its molecular formula is C9H5BrFN and its molecular weight is 226.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHPXAKLMRODLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258833-80-5
Record name 6-bromo-7-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-7-fluoroisoquinoline

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic incorporation of both bromine and fluorine atoms onto the isoquinoline core offers unique opportunities to modulate physicochemical and pharmacokinetic properties, such as metabolic stability and target binding affinity.[1][2] This document details a robust synthetic pathway, elucidates the underlying chemical principles, and provides actionable protocols grounded in established literature.

The isoquinoline core is a privileged structure in numerous biologically active compounds.[3][4] Several classical methods exist for its construction, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[5][6] For the synthesis of this compound, a retrosynthetic analysis points towards the Pomeranz-Fritsch reaction as a highly efficient and direct route. This pathway disconnects the target molecule into two key, readily accessible starting materials: a substituted benzaldehyde and an aminoacetaldehyde acetal.

The selection of the Pomeranz-Fritsch pathway is predicated on its ability to directly yield the aromatic isoquinoline ring system from a benzaldehyde precursor, which avoids the additional oxidation step often required in the Bischler-Napieralski synthesis of isoquinolines from dihydroisoquinoline intermediates.[3][7]

Caption: Retrosynthetic approach for this compound.

Synthesis of Starting Material: 3-Bromo-4-fluorobenzaldehyde

The cornerstone of this synthesis is 3-Bromo-4-fluorobenzaldehyde. While commercially available, its preparation from the less expensive 4-fluorobenzaldehyde is a straightforward electrophilic aromatic substitution.

Protocol Rationale: The bromination of 4-fluorobenzaldehyde is directed by the fluorine and aldehyde substituents. The fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. The position ortho to the fluorine and meta to the aldehyde is C3, making it the primary site for bromination. The reaction typically employs bromine in the presence of a Lewis acid catalyst like aluminum trichloride or iron(III) bromide to polarize the Br-Br bond, generating a potent electrophile.[8] Alternatively, methods using oleum and iodine as a catalyst have also been reported.[9][10]

Experimental Protocol: Bromination of 4-fluorobenzaldehyde

A representative procedure involves the dropwise addition of bromine to a solution of 4-fluorobenzaldehyde in a suitable solvent with a catalyst.[8][9]

  • Reaction Setup: To a cooled (0 °C) suspension of a Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.5 eq.) in a dry solvent (e.g., dichloromethane), add 4-fluorobenzaldehyde (1.0 eq.).

  • Bromine Addition: Add liquid bromine (1.1 eq.) dropwise to the stirred suspension, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the catalyst. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with a saturated sodium metabisulfite solution (to remove excess bromine), water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-Bromo-4-fluorobenzaldehyde as an oil.[8]

Core Synthesis via the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction proceeds in two key stages: the formation of a benzalaminoacetal (Schiff base) followed by an acid-catalyzed intramolecular cyclization.[6][11]

Step 1: Formation of N-(3-Bromo-4-fluorobenzylidene)-2,2-diethoxyethanamine

This step involves the condensation of 3-Bromo-4-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal. The reaction is typically driven to completion by the azeotropic removal of water.

Mechanism Insight: The reaction is a classic imine formation. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, facilitated by heating with a Dean-Stark apparatus, yields the stable Schiff base intermediate.[6]

Caption: Formation of the Schiff base intermediate.

Experimental Protocol: Schiff Base Formation
  • Reaction Setup: Combine 3-Bromo-4-fluorobenzaldehyde (1.0 eq.) and aminoacetaldehyde diethyl acetal (1.0-1.1 eq.) in toluene.

  • Azeotropic Distillation: Fit the reaction flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux for 12 hours or until no more water is collected.[12]

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the toluene. The resulting crude N-(3-Bromo-4-fluorobenzylidene)-2,2-diethoxyethanamine is typically a viscous oil and can be used in the next step without further purification.

Step 2: Cyclization to this compound

This is the critical ring-forming step where the benzalaminoacetal is treated with a strong acid to induce intramolecular electrophilic aromatic substitution.

Mechanism Insight: The strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid) first protonates and eliminates the ethoxy groups, generating a highly reactive electrophilic species. The electron-rich aromatic ring then attacks this electrophile intramolecularly. The position of cyclization is directed by the activating fluorine atom and the deactivating bromine atom. The attack occurs para to the activating fluorine atom, leading to the desired isoquinoline core. A final dehydration/aromatization step yields the stable this compound product.[6][7]

Experimental Protocol: Acid-Catalyzed Cyclization
  • Reaction Setup: Add the crude benzalaminoacetal from the previous step slowly to a stirred, cooled (0 °C) dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Heating: After the addition, allow the mixture to warm to room temperature and then heat to the required temperature (e.g., 80-120 °C) for several hours. The optimal temperature and time depend on the acid used and should be monitored by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto a large volume of crushed ice.

  • Neutralization: Slowly basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath until the pH is approximately 8-9.

  • Extraction and Purification: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford pure this compound.[11]

Alternative Synthetic Strategy: The Bischler-Napieralski Reaction

An alternative, albeit more lengthy, route is the Bischler-Napieralski synthesis.[13][14] This method is particularly useful if the corresponding β-phenylethylamine is more accessible than the benzaldehyde.

  • Amide Formation: The synthesis would begin with the acylation of 2-(3-bromo-4-fluorophenyl)ethanamine with an acylating agent (e.g., acetyl chloride) to form the corresponding N-acetyl-β-phenylethylamide.

  • Cyclodehydration: This amide is then treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or P₂O₅, which promotes an intramolecular electrophilic cyclization to form 1-methyl-6-bromo-7-fluoro-3,4-dihydroisoquinoline.[14][15]

  • Aromatization: The resulting dihydroisoquinoline intermediate must be dehydrogenated (oxidized) to yield the final aromatic isoquinoline. This is commonly achieved by heating with a catalyst such as palladium on carbon (Pd/C).[5][16]

G Start 2-(3-bromo-4-fluorophenyl)ethanamine Amide N-acyl-β-phenylethylamide Start->Amide Acylation DHIQ 3,4-Dihydroisoquinoline Intermediate Amide->DHIQ Cyclodehydration (e.g., POCl₃) Final This compound DHIQ->Final Aromatization (e.g., Pd/C)

Caption: Workflow for the Bischler-Napieralski alternative route.

Summary of Reaction Parameters and Expected Characterization

The following table summarizes the key parameters for the proposed Pomeranz-Fritsch synthesis. Yields are hypothetical and based on literature for analogous transformations.

Step Key Reagents Solvent Temperature Time Typical Yield
1. Schiff Base Formation 3-Bromo-4-fluorobenzaldehyde, Aminoacetaldehyde diethyl acetalTolueneReflux (~110 °C)12 h>90% (crude)
2. Cyclization Benzalaminoacetal, Conc. H₂SO₄ or PPANone80-120 °C2-6 h30-60%

Expected Analytical Data for this compound (C₉H₅BrFN) :

  • Molecular Weight: 226.05 g/mol .[17]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The chemical shifts will be influenced by the electronegative F and Br atoms and the nitrogen in the isoquinoline ring.[18]

  • ¹³C NMR: The carbon spectrum will show nine distinct signals for the aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion peak [M]+ and [M+2]+ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.[19]

Conclusion

The Pomeranz-Fritsch reaction provides a direct and effective method for the synthesis of this compound from 3-Bromo-4-fluorobenzaldehyde. The protocol outlined in this guide is based on well-established chemical principles and offers a solid foundation for laboratory execution. Careful control of reaction conditions, particularly during the acid-catalyzed cyclization and subsequent work-up, is crucial for achieving optimal yields and purity. The alternative Bischler-Napieralski route offers strategic flexibility depending on starting material availability. This guide serves as a practical resource for chemists engaged in the synthesis of novel heterocyclic entities for drug discovery and development.

References

Characterization of 6-Bromo-7-fluoroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the analytical characterization of 6-Bromo-7-fluoroisoquinoline, a key intermediate in medicinal chemistry and drug development. This document is designed for researchers, scientists, and professionals in the field, offering a detailed exploration of the methodologies and interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Introduction

This compound is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. The precise arrangement of its substituents—a bromine atom at the 6-position and a fluorine atom at the 7-position of the isoquinoline core—imparts unique physicochemical properties that are of interest in drug design. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and for understanding its structure-activity relationships. This guide provides a detailed protocol and in-depth analysis of the data obtained from ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as mass spectrometry, to ensure the unequivocal identification and purity assessment of this compound.

Molecular Structure and Key Analytical Features

The structure of this compound presents a distinct set of analytical challenges and opportunities. The isoquinoline core provides a rigid scaffold, while the bromo and fluoro substituents introduce specific isotopic and nuclear spin properties that are leveraged in its characterization.

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Weigh Sample Weigh Sample Dissolve in CDCl3 Dissolve in CDCl3 Weigh Sample->Dissolve in CDCl3 Transfer to NMR Tube Transfer to NMR Tube Dissolve in CDCl3->Transfer to NMR Tube NMR Spectrometer NMR Spectrometer Transfer to NMR Tube->NMR Spectrometer Acquire 1H Spectrum Acquire 1H Spectrum NMR Spectrometer->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Acquire 19F Spectrum Acquire 19F Spectrum Acquire 13C Spectrum->Acquire 19F Spectrum Process FID Process FID Acquire 19F Spectrum->Process FID Reference Spectra Reference Spectra Process FID->Reference Spectra Integrate & Assign Signals Integrate & Assign Signals Reference Spectra->Integrate & Assign Signals Structural Confirmation Structural Confirmation Integrate & Assign Signals->Structural Confirmation M [C9H5BrFN]+. m/z 225/227 M_Br [C9H5FN]+. m/z 146 M->M_Br - Br. M_HCN [C8H4BrF]+. m/z 198/200 M->M_HCN - HCN M_Br_HCN [C8H4F]+. m/z 119 M_Br->M_Br_HCN - HCN

A Guide to the Spectroscopic Characterization of 6-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-7-fluoroisoquinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise substitution pattern of bromine and fluorine on the isoquinoline core imparts unique physicochemical properties that can influence its biological activity and reactivity. Accurate structural elucidation and purity assessment are paramount for any research or development involving this molecule. This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide is structured to provide not only the expected data but also the underlying principles and rationale for the experimental choices, reflecting the thought process of a senior application scientist. While experimental spectra for this compound are not widely available in the public domain, this guide will utilize data from the closely related compound, 6-bromoquinoline, to illustrate the principles of spectral interpretation, alongside predicted data for the title compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule like this compound, ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the substitution pattern on the isoquinoline ring.

A. Experimental Protocol: ¹H and ¹³C NMR

The acquisition of high-quality NMR spectra is crucial for unambiguous structural assignment. The following protocol outlines the key steps and the reasoning behind them for a compound like this compound.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1] A higher concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[1] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is an issue.

  • Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube.[1]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard to provide a reference signal at 0.00 ppm. However, modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

2. Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for complex aromatic systems.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence is typically used.

    • Spectral Width: A spectral width of 12-15 ppm is usually sufficient to cover the chemical shifts of all protons in the molecule.[1]

    • Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio for a sample of this concentration.[1]

    • Relaxation Delay (D1): A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, which is crucial for accurate integration and quantification.[1]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Spectral Width: A wider spectral width of approximately 200-220 ppm is necessary to encompass the larger range of ¹³C chemical shifts.[1]

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required to compensate for the low natural abundance of ¹³C.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer (≥400 MHz) transfer->instrument h1_acq ¹H NMR Acquisition (Standard Pulse Sequence) instrument->h1_acq c13_acq ¹³C NMR Acquisition (Proton-Decoupled) instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing and Baseline Correction ft->phase reference Referencing to TMS or Solvent phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

NMR Spectroscopy Experimental Workflow.
B. Predicted and Comparative Spectroscopic Data

¹H NMR Spectral Data (Comparative)

The following table presents the ¹H NMR data for 6-bromoquinoline. For this compound, one would expect to see five signals in the aromatic region. The presence of the fluorine atom would introduce additional complexity due to H-F coupling.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-2~8.90ddJ = 4.2, 1.7
H-3~7.41ddJ = 8.3, 4.2
H-4~8.15ddJ = 8.3, 1.7
H-5~8.08dJ = 9.0
H-7~7.72ddJ = 9.0, 2.2
H-8~8.00dJ = 2.2
Note: The chemical shifts and coupling constants are approximate values for 6-bromoquinoline and may vary slightly depending on experimental conditions.[1]

¹³C NMR Spectral Data (Comparative)

The proton-decoupled ¹³C NMR spectrum of 6-bromoquinoline shows nine distinct signals for the nine carbon atoms. For this compound, one would also expect nine signals, with the chemical shifts of the carbons near the fluorine atom being significantly affected.

Carbon AssignmentChemical Shift (δ) [ppm]
C-2~151.2
C-3~121.8
C-4~136.0
C-4a~147.9
C-5~130.3
C-6~120.7
C-7~132.8
C-8~129.0
C-8a~128.5
Note: The chemical shifts are approximate values for 6-bromoquinoline and may vary slightly depending on experimental conditions.[1]

II. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

A. Experimental Protocol: Mass Spectrometry

1. Sample Introduction and Ionization

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice depends on the volatility and thermal stability of the compound.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds, leading to the formation of a molecular ion and characteristic fragment ions.[2] For less volatile or thermally sensitive compounds, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

2. Mass Analysis and Detection

  • Mass Analyzer: The generated ions are separated based on their m/z ratio by a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Detection: A detector records the abundance of each ion, resulting in a mass spectrum.

G cluster_prep Sample Preparation & Introduction cluster_analysis Mass Analysis sample Dissolved Sample intro Introduction (Direct Infusion, GC, or LC) sample->intro ion Ionization Source (e.g., ESI, EI) intro->ion analyzer Mass Analyzer (e.g., TOF, Quadrupole) ion->analyzer detector Detector analyzer->detector Mass Spectrum Mass Spectrum detector->Mass Spectrum

References

A Technical Guide to 6-Bromo-7-fluoroisoquinoline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 6-Bromo-7-fluoroisoquinoline is a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern on the isoquinoline core suggests its potential as a key building block in the synthesis of complex molecular architectures for drug development. This guide provides a comprehensive overview of its physicochemical properties, molecular structure, plausible synthetic approaches, and spectroscopic characterization. Furthermore, it explores the compound's emerging role in medicinal chemistry, particularly in the design of targeted enzyme inhibitors for diseases such as Parkinson's and cancer.

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline and its derivatives are a major class of nitrogen-containing heterocyclic compounds. They form the core structure of numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] The introduction of halogen atoms, such as bromine and fluorine, into the isoquinoline scaffold can significantly alter its physicochemical and biological properties.[1] Fluorine, in particular, is known to enhance metabolic stability, binding affinity to target proteins, and membrane permeability. This compound combines the rigid isoquinoline framework with the strategic placement of two different halogens, making it a promising, yet relatively unexplored, scaffold for medicinal chemistry.

Physicochemical Properties

This compound is typically a light yellow to brown solid at room temperature.[2] Its key identifying information and predicted physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1258833-80-5[2][3]
Molecular Formula C₉H₅BrFN[3][4]
Molecular Weight 226.05 g/mol [2][3]
Predicted Boiling Point 311.8 ± 22.0 °C[2][3]
Predicted Density 1.647 ± 0.06 g/cm³[2][3]
Predicted pKa 4.25 ± 0.10[3]
Appearance Light yellow to brown solid[2]
Storage Conditions Sealed in a dry place at room temperature[2][3]

Molecular Structure

The molecular structure of this compound consists of a fused benzene and pyridine ring, forming the isoquinoline core. A bromine atom is substituted at the 6-position and a fluorine atom at the 7-position of the bicyclic system.

Caption: Molecular structure of this compound.

Synthesis and Reaction Pathways

A potential synthetic workflow could involve:

  • Starting Material Selection: A suitably substituted bromo-fluoro-aniline derivative would be the logical starting point.

  • Cyclization: Reaction with reagents like Meldrum's acid and triethyl orthoformate, followed by thermal cyclization, is a common method to form the quinolone ring system.[5][7]

  • Functional Group Interconversion: Subsequent chemical modifications, such as chlorination followed by substitution, can be employed to achieve the final isoquinoline structure.[5]

G start Substituted Bromo-Fluoro Aniline step1 Condensation with Meldrum's Acid & Triethyl Orthoformate start->step1 intermediate1 Amine-Meldrum's Adduct step1->intermediate1 step2 Thermal Cyclization (e.g., in Diphenyl Ether) intermediate1->step2 intermediate2 Bromo-Fluoro-Quinolone Intermediate step2->intermediate2 step3 Chlorination (e.g., with POCl3) intermediate2->step3 intermediate3 Chloro-Bromo-Fluoro-Quinoline step3->intermediate3 step4 Further Functionalization/ Reduction to Isoquinoline intermediate3->step4 product This compound step4->product

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Characterization

The structural identity and purity of this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system.[8] The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the compound.[9] A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.[4][9]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands corresponding to the C-H, C=C, and C=N stretching vibrations of the aromatic isoquinoline core, as well as C-Br and C-F stretching vibrations.

G sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir nmr_data NMR Spectra nmr->nmr_data ms_data Mass Spectrum ms->ms_data ir_data IR Spectrum ir->ir_data interpretation Structural Elucidation & Confirmation nmr_data->interpretation ms_data->interpretation ir_data->interpretation

Caption: General workflow for spectroscopic analysis.

Applications in Research and Drug Development

The true potential of this compound lies in its application as a versatile building block in medicinal chemistry. The bromine and fluorine atoms not only influence the electronic properties of the isoquinoline ring but also provide handles for further synthetic modifications, such as cross-coupling reactions.

A key area of interest is the development of enzyme inhibitors. Closely related isoquinoline derivatives have been identified as potent inhibitors of:

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A significant therapeutic target for Parkinson's disease.[10]

  • Ubiquitin-Specific Protease 7 (USP7): A cysteine protease that is overexpressed in several types of cancer, making it a promising target in oncology.[10]

The 6-bromo substituent is particularly valuable as it allows for regioselective cross-coupling reactions, enabling the rapid diversification of the molecular structure to explore structure-activity relationships (SAR) and optimize potency and selectivity for a given biological target.[10]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is intended for research use only.[10] Standard laboratory practices should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[11]

Conclusion

This compound is a valuable heterocyclic compound with significant potential for application in drug discovery and development. Its unique structural features make it an attractive starting point for the synthesis of novel bioactive molecules. The insights from related isoquinoline compounds suggest that derivatives of this compound could be promising candidates for the development of new therapies for neurodegenerative diseases and cancer. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Solubility and Stability of 6-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 6-Bromo-7-fluoroisoquinoline, a critical heterocyclic building block in medicinal chemistry and materials science. Recognizing the scarcity of publicly available data for this specific molecule, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It is designed to empower researchers, scientists, and drug development professionals to confidently handle, analyze, and formulate with this compound by providing the necessary theoretical grounding and practical, step-by-step protocols for in-house characterization.

Introduction to this compound

This compound is a halogenated derivative of isoquinoline.[1][2] Its structure, featuring a bromine and a fluorine atom on the isoquinoline core, imparts unique electronic properties and steric influences. Halogen substituents are known to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity, making this compound a valuable intermediate in the synthesis of novel pharmaceutical agents and functional organic materials. The precise location of the halogen atoms can significantly influence the molecule's reactivity and intermolecular interactions, underscoring the importance of understanding its fundamental properties like solubility and stability for any application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, gathered from various chemical suppliers and databases, is presented in Table 1. It is important to note that some of these properties are predicted via computational models and await experimental verification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1258833-80-5[1][3][4]
Molecular Formula C₉H₅BrFN[1][2][5]
Molecular Weight 226.05 g/mol [1][6]
Appearance Solid (form may vary)[7]
Predicted Boiling Point 311.8 ± 22.0 °C[2]
Predicted Density 1.647 ± 0.06 g/cm³[1][2]
Storage Conditions Sealed in a dry place at room temperature.[6][8]

Solubility in Organic Solvents

3.1. Theoretical Considerations and Qualitative Assessment

Quantitative solubility data for this compound in common organic solvents is not extensively reported in peer-reviewed literature. However, based on its chemical structure—a rigid, aromatic heterocyclic core with halogen substituents—we can infer its likely solubility profile. The isoquinoline nitrogen provides a site for hydrogen bonding, while the overall structure is largely nonpolar. This suggests that the compound will exhibit limited solubility in aqueous media and greater solubility in organic solvents.

By analogy to structurally related compounds like 6-bromoquinoline, which is reported to be soluble in polar aprotic solvents such as acetone, acetonitrile, dichloromethane, and ethyl acetate, it is highly probable that this compound shares a similar solubility profile.[9] The fluorine substituent may slightly alter this profile, but the general trend of solubility in common organic synthesis and chromatography solvents is expected to hold.

3.2. Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol provides a robust framework for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Dimethyl Sulfoxide)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to 25 °C. Allow the samples to shake for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility.

Data Presentation: The determined solubility should be recorded in a structured format, as shown in the template below (Table 2).

Table 2: Template for Experimental Solubility Data of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol
Ethanol
Acetone
Acetonitrile
Dichloromethane
Ethyl Acetate
Tetrahydrofuran (THF)
Dimethyl Sulfoxide (DMSO)

3.3. Workflow for Solubility Determination

The following diagram illustrates the logical flow of the quantitative solubility determination process.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to vials B Add known volume of solvent A->B C Shake at constant temp. (24-48h) B->C D Settle excess solid (≥2h) C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify via HPLC/UV-Vis F->G H Calculate solubility G->H I I H->I Tabulate results

Workflow for quantitative solubility determination.

Stability Profile

The chemical stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses or as a final product. Stability studies are designed to understand how the compound behaves under various environmental conditions.

4.1. Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, halogenated aromatic heterocycles can be susceptible to several degradation mechanisms:

  • Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions. Halogen-carbon bonds can sometimes undergo homolytic cleavage upon exposure to light.

  • Hydrolysis: Although generally stable, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to the hydrolysis of the halogen substituents, though this is less likely for aryl halides compared to alkyl halides.

  • Oxidation: Exposure to oxidative conditions could potentially lead to the formation of N-oxides or other oxidation products.

4.2. Experimental Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradants and developing a stability-indicating analytical method. This typically involves subjecting the compound to harsh conditions and analyzing the resulting mixture.

Objective: To identify potential degradation products of this compound and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradants.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A photostability chamber or a UV lamp

  • A laboratory oven

  • HPLC system with a photodiode array (PDA) or UV detector

  • Mass spectrometer (LC-MS) for peak identification (recommended)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80 °C for a specified time (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80 °C for a specified time.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Stress: Store a solid sample of the compound in an oven at a high temperature (e.g., 105 °C) for a specified period. Also, heat a solution of the compound.

    • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by HPLC.

    • The HPLC method should be developed to achieve baseline separation between the main peak (this compound) and any new peaks that appear (degradants). A gradient elution method is often required.

    • A PDA detector is highly recommended as it can help in assessing peak purity and provides UV spectra of the degradants, which can aid in their identification.

  • Data Evaluation:

    • Determine the percentage of degradation in each stress condition.

    • If available, use LC-MS to obtain the mass of the degradation products to help elucidate their structures.

4.3. Workflow for Stability Study

The following diagram outlines the workflow for conducting a forced degradation study and developing a stability-indicating method.

G cluster_stress Forced Degradation cluster_analysis Analytical Method Development cluster_validation Method Validation A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photostability A->F G Develop HPLC Method H Analyze Stressed Samples B->H C->H D->H E->H F->H G->H I Assess Peak Purity H->I J Identify Degradants (LC-MS) I->J K Validate Stability-Indicating Method J->K L Final Stability Protocol K->L

Workflow for a forced degradation and stability study.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By leveraging knowledge of similar chemical structures and employing standardized experimental protocols such as the shake-flask method for solubility and forced degradation studies for stability, researchers can generate the critical data needed for successful research and development. The methodologies outlined herein are designed to ensure scientific integrity and provide the reliable, reproducible data essential for advancing projects in drug discovery and materials science.

References

An In-depth Technical Guide to the Fundamental Reactions of the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline motif is a cornerstone in medicinal chemistry and materials science, embedded in a vast array of pharmaceuticals, natural products, and functional materials. Its inherent reactivity, governed by the fusion of a pyridine and a benzene ring, presents a rich landscape for synthetic exploration. This guide provides a detailed examination of the fundamental reactions of the isoquinoline core, emphasizing the mechanistic rationale behind experimental choices to empower researchers in their synthetic endeavors.

The Electronic Character of Isoquinoline: A Foundation for Reactivity

The reactivity of isoquinoline is a tale of two rings. The pyridine ring, with its electronegative nitrogen atom, is electron-deficient, rendering it susceptible to nucleophilic attack, particularly at the C1 and C3 positions. In contrast, the fused benzene ring retains its aromatic character and is comparatively electron-rich, making it the primary site for electrophilic substitution. This electronic dichotomy is the key to understanding and predicting the regioselectivity of isoquinoline's reactions. The lone pair of electrons on the nitrogen atom also imparts basic properties to the molecule[1].

Electrophilic Aromatic Substitution: Functionalizing the Carbocyclic Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline scaffold predominantly occurs on the benzene ring, with a preference for the C5 and C8 positions[2][3][4][5][6]. Under acidic conditions typical for EAS, the nitrogen atom is protonated, further deactivating the heterocyclic ring towards electrophilic attack.

Nitration

The introduction of a nitro group is a common strategy to introduce a versatile handle for further transformations. Nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline[7].

  • Causality of Experimental Choice: The use of concentrated nitric and sulfuric acids at low temperatures generates the highly reactive nitronium ion (NO2+). The acidic medium protonates the isoquinoline nitrogen, directing the electrophile to the carbocyclic ring. The stability of the cationic intermediate formed during the reaction favors substitution at the C5 and C8 positions[2].

Table 1: Regioselectivity of Isoquinoline Nitration

ProductApproximate Yield
5-Nitroisoquinoline~52%
8-Nitroisoquinoline~48%

Experimental Protocol: Nitration of Isoquinoline [7]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated nitric acid and sulfuric acid to 0 °C.

  • Addition of Isoquinoline: Slowly add isoquinoline to the cooled acid mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to proceed at the controlled temperature for a specified time.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the nitroisoquinoline products.

  • Isolation: Collect the solid products by filtration, wash with water, and dry. The isomers can be separated by chromatography.

Halogenation

Halogenation of isoquinoline also favors the C5 and C8 positions. However, recent methods have been developed for direct C4 halogenation through a dearomatization-rearomatization strategy[8][9].

  • Expert Insight: While traditional halogenation often leads to mixtures, the use of N-halosuccinimides (NCS, NBS, NIS) can offer milder conditions. For C4-halogenation, a one-pot sequence involving Boc2O-mediated dearomatization followed by electrophilic halogenation and acid-promoted rearomatization has proven effective[8][9].

Nucleophilic Substitution: Targeting the Heterocyclic Ring

The electron-deficient nature of the pyridine ring makes it a prime target for nucleophilic attack, with the C1 position being the most reactive[3][4][5][6][10][11][12].

Chichibabin Reaction: Direct Amination

The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles. It involves the reaction of isoquinoline with sodium amide (NaNH2) to yield 1-aminoisoquinoline[10][12][13][14][15][16].

  • Mechanism Deep Dive: The reaction proceeds through the addition of the amide anion to the C1 position, forming a Meisenheimer-like intermediate. Aromatization is restored by the elimination of a hydride ion, which then reacts with a proton source[13].

Diagram 1: Chichibabin Reaction Mechanism

G Isoquinoline Isoquinoline Addition Nucleophilic Addition Isoquinoline->Addition NaNH2 NaNH2 NaNH2->Addition Intermediate σ-complex (Meisenheimer adduct) Addition->Intermediate Elimination Hydride Elimination Intermediate->Elimination Product 1-Aminoisoquinoline Elimination->Product

Caption: The addition-elimination mechanism of the Chichibabin reaction on isoquinoline.

Experimental Protocol: Synthesis of 1-Aminoisoquinoline [10]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add dry toluene.

  • Reagents: Add isoquinoline followed by powdered sodium amide.

  • Reaction: Heat the mixture to reflux with vigorous stirring for several hours.

  • Quenching: After cooling, carefully quench the reaction with water.

  • Extraction and Isolation: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the product.

Reissert Reaction: Versatile C1-Functionalization

The Reissert reaction is a powerful two-step method for the functionalization of the C1 position of isoquinoline. It involves the formation of a Reissert compound, which can then undergo various transformations[12][17][18][19].

  • Trustworthiness of the Protocol: The initial formation of the Reissert compound by reacting isoquinoline with an acyl chloride and a cyanide source is a critical step. The resulting N-acyl-1-cyano-1,2-dihydroisoquinoline is a stable intermediate that can be isolated and subsequently used.

Diagram 2: General Scheme of the Reissert Reaction

G cluster_step1 Step 1: Reissert Compound Formation cluster_step2 Step 2: Deprotonation and Alkylation cluster_step3 Step 3: Hydrolysis Isoquinoline Isoquinoline Reissert_Compound Reissert_Compound Isoquinoline->Reissert_Compound Acyl Chloride, KCN Anion Anion Reissert_Compound->Anion Base Alkylated_Reissert Alkylated_Reissert Anion->Alkylated_Reissert Electrophile (R-X) Final_Product 1-Substituted Isoquinoline Alkylated_Reissert->Final_Product Acid or Base Hydrolysis

Caption: The multi-step sequence of the Reissert reaction for C1 functionalization.

Oxidation and Reduction: Modifying the Aromatic System

Oxidation

Oxidation of isoquinoline with peroxy acids typically leads to the formation of isoquinoline N-oxide[4][20][21][22][23]. This transformation alters the electronic properties of the ring system, making it more susceptible to certain nucleophilic and electrophilic attacks.

  • Expert Insight: The N-oxide can be a useful intermediate. For example, it can facilitate nucleophilic halogenation at the C2 position[24].

Reduction

The pyridine ring of isoquinoline can be selectively reduced to afford 1,2,3,4-tetrahydroisoquinoline (THIQ), a prevalent scaffold in many biologically active compounds[25][26][27][28][29][30].

  • Causality of Experimental Choice: Catalytic hydrogenation using catalysts like platinum or palladium is a common method. The choice of solvent and pressure can influence the reaction's efficiency. Alternatively, chemical reducing agents like sodium borohydride can also be employed, often leading to dihydroisoquinoline intermediates that can be further reduced[26].

Table 2: Common Methods for the Reduction of Isoquinoline

Reducing Agent/CatalystProduct
H₂, PtO₂1,2,3,4-Tetrahydroisoquinoline
NaBH₄1,2,3,4-Tetrahydroisoquinoline (often after initial dihydroisoquinoline formation)
NaBH₃CN, acid1,2,3,4-Tetrahydroisoquinoline

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline [26]

  • Reaction Setup: In a hydrogenation apparatus, dissolve isoquinoline in a suitable solvent such as methanol or acetic acid.

  • Catalyst: Add a catalytic amount of platinum oxide (Adam's catalyst).

  • Hydrogenation: Subject the mixture to hydrogen gas at a specified pressure and temperature until the uptake of hydrogen ceases.

  • Work-up: Filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or crystallization of its salt.

Cycloaddition Reactions: Building Molecular Complexity

The isoquinoline ring system can participate in cycloaddition reactions, providing a powerful tool for the rapid construction of complex polycyclic structures. For instance, isoquinolinium ylides can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles[31][32]. Aza-Diels-Alder reactions involving isoquinoline derivatives have also been reported[33].

Conclusion

The fundamental reactions of the isoquinoline core offer a diverse and powerful arsenal for synthetic chemists. A deep understanding of the electronic factors that govern its reactivity is paramount for the strategic design of synthetic routes to novel pharmaceuticals and materials. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers navigating the rich and varied chemistry of this important heterocyclic scaffold.

References

electronic effects of bromine and fluorine on the isoquinoline ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of Bromine and Fluorine on the Isoquinoline Ring

Foreword: From Scaffold to Superior Modulator

To the dedicated researcher, scientist, and drug development professional, the isoquinoline scaffold is a familiar landscape. It is the backbone of numerous natural alkaloids and a privileged structure in medicinal chemistry, forming the core of therapeutics ranging from antihypertensives to antiviral agents.[1][2] However, the true potential of this scaffold is often unlocked not by its core structure, but by its peripheral modifications. The strategic placement of substituents can profoundly alter the physicochemical and biological properties of the parent molecule.

Among the most powerful tools in the medicinal chemist's arsenal is halogenation. The introduction of fluorine or bromine onto the isoquinoline ring is not a trivial alteration; it is a precision tool for modulating electronic distribution, reactivity, and ultimately, biological function. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how and why these halogens exert their influence. As a Senior Application Scientist, my objective is to illuminate the causality behind these effects, offering not just data, but actionable insights that can guide rational drug design and synthetic strategy.

We will dissect the dualistic electronic nature of fluorine and bromine—their powerful inductive withdrawal versus their subtler resonance donation—and explore how this dichotomy plays out on the unique heteroaromatic system of isoquinoline. This guide is structured to build from fundamental principles to practical application, ensuring that every concept is a self-validating piece of a larger, logical framework.

The Duality of Halogen Electronics: Inductive vs. Resonance Effects

The influence of any substituent on an aromatic ring is governed by the interplay of two primary electronic forces: the inductive effect (-I) and the resonance effect (+R or +M). For halogens, these two effects are in direct opposition, a fundamental conflict that defines their chemical behavior.[3]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. Due to their high electronegativity, both fluorine and bromine are potent inductive electron-withdrawing groups.[4] They pull electron density away from the carbon atom to which they are attached. The strength of this effect correlates with electronegativity: F > Cl > Br > I.[3]

  • Resonance Effect (+R): This effect involves the delocalization of lone-pair electrons from the halogen into the pi (π) system of the aromatic ring.[5] This donation of electron density partially counteracts the inductive withdrawal. Because this effect places a negative charge on the ortho and para positions of the ring, it is key to understanding their directing properties in electrophilic substitutions.[5][6]

For halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect.[4] This net withdrawal of electron density deactivates the aromatic ring toward electrophilic attack compared to unsubstituted benzene or isoquinoline. However, the resonance donation, though weaker, is still crucial as it directs incoming electrophiles to the ortho and para positions.[7]

G cluster_0 Electronic Effects of Halogen (X) on Aromatic Ring Halogen Halogen (F, Br) Aromatic_Ring Isoquinoline Ring Inductive Inductive Effect (-I) Strong Electron Withdrawal (via σ-bond) Aromatic_Ring->Inductive Electronegativity Difference Resonance Resonance Effect (+R) Weak Electron Donation (via π-system) Aromatic_Ring->Resonance Lone Pair Delocalization Outcome Net Result: Ring Deactivation Ortho-, Para-Direction Inductive->Outcome Resonance->Outcome

Caption: Dueling electronic effects of halogens on the isoquinoline ring.

Impact on the Physicochemical Properties of Isoquinoline

The introduction of fluorine or bromine directly modulates the fundamental properties of the isoquinoline ring, most notably its basicity.

Modulation of Basicity (pKa)

Isoquinoline is a weak base, with the lone pair on the nitrogen atom (N2) acting as the site of protonation. The pKa of the conjugate acid of isoquinoline is approximately 5.14-5.4.[8][9] The net electron-withdrawing nature of fluorine and bromine substituents on the carbocyclic ring (the benzene portion) decreases the electron density available at the nitrogen. This destabilizes the protonated form (the conjugate acid), making the parent halogenated isoquinoline a weaker base, which corresponds to a lower pKa value.[10]

The magnitude of this effect can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent. A positive σ value indicates an electron-withdrawing group that lowers the pKa.

SubstituentHammett Constant (σp)[11]Hammett Constant (σm)[11]Predicted Effect on Isoquinoline pKa
Fluorine (F) +0.06+0.34Decrease
Bromine (Br) +0.23+0.39Decrease

Note: The specific pKa change depends on the position of substitution on the isoquinoline ring. The correlation is generally made with σm and σp constants.[10]

Altered Reactivity: A Tale of Two Mechanisms

The electronic perturbations caused by fluorine and bromine dramatically alter the reactivity of the isoquinoline ring in two key reaction classes: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

In isoquinoline, electrophilic substitution preferentially occurs on the more electron-rich carbocyclic (benzene) ring at positions 5 and 8.[12] The heterocyclic (pyridine) ring is deactivated due to the electron-withdrawing nature of the nitrogen atom, especially under the acidic conditions often used for EAS, which protonate the nitrogen.[13]

When a halogen is present on the carbocyclic ring, it further deactivates the entire ring system towards EAS due to its potent inductive effect.[14] Therefore, halogenated isoquinolines will react more slowly than unsubstituted isoquinoline.

Directing Effects: Despite deactivating the ring, the halogen's +R effect directs incoming electrophiles to the positions ortho and para relative to itself. For example, in 5-bromoisoquinoline, nitration would be expected to favor the 8-position (ortho to the bromine and a favored position in the parent system) and the 6-position (ortho to the bromine).[15]

G cluster_0 EAS on 5-Bromoisoquinoline start 5-Bromoisoquinoline + E+ intermediate_8 Wheland Intermediate (Attack at C8) Stabilized by Br start->intermediate_8 Favored intermediate_6 Wheland Intermediate (Attack at C6) Stabilized by Br start->intermediate_6 Favored intermediate_7 Wheland Intermediate (Attack at C7) Less Stable start->intermediate_7 Disfavored product_8 5-Bromo-8-E-Isoquinoline (Major Product) intermediate_8->product_8 -H+ product_6 5-Bromo-6-E-Isoquinoline (Minor Product) intermediate_6->product_6 -H+

Caption: Regioselectivity in electrophilic substitution of 5-bromoisoquinoline.

Nucleophilic Aromatic Substitution (SNAr)

The script is flipped for SNAr reactions. Here, the aromatic ring is attacked by a nucleophile, and a leaving group (the halogen) is displaced.[16] This reaction is highly favored when the ring is electron-poor. Consequently, the strong electron-withdrawing properties of fluorine and bromine activate the isoquinoline ring for nucleophilic attack.[17]

The standard SNAr mechanism is a two-step addition-elimination process. The rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18]

Reactivity of Halogens as Leaving Groups: In SNAr, the reactivity order is often F > Cl > Br > I. This is counterintuitive compared to SN1/SN2 reactions where C-I is the weakest bond. The reason is that the C-X bond is not broken in the rate-determining step. Fluorine's superior ability to stabilize the intermediate negative charge through its intense inductive effect makes the initial nucleophilic attack much faster, thus accelerating the overall reaction.[17][18]

Practical Implications in Drug Discovery and Development

The substitution of hydrogen with fluorine or bromine is a cornerstone of modern medicinal chemistry for several strategic reasons:

  • Metabolic Stability: Fluorine, in particular, can be used to block sites of metabolic oxidation. The C-F bond is exceptionally strong and cannot be easily hydroxylated by cytochrome P450 enzymes, which can increase a drug's half-life.[19]

  • Lipophilicity and Permeability: Halogenation increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: A halogen atom can alter the electronic distribution of the isoquinoline ring, thereby modifying its interactions (e.g., hydrogen bonding, π-stacking) with a biological target like an enzyme or receptor.[19] Fluorine can act as a weak hydrogen bond acceptor, while bromine can participate in halogen bonding, a specific non-covalent interaction.

  • Conformational Control: The steric bulk of a halogen can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

The introduction of fluorine has been shown to potentially enhance cytotoxicity in anticancer applications and improve potency and selectivity for kinase inhibitors.[19]

Experimental Protocols

Trustworthy research relies on robust and reproducible methodologies. The following protocols provide validated starting points for the synthesis and characterization of halogenated isoquinolines.

Synthesis of 5-Bromoisoquinoline via Electrophilic Bromination

This procedure leverages the deactivation of the protonated heterocyclic ring to achieve regioselective bromination on the carbocyclic ring.[13][15]

Workflow Diagram:

G cluster_0 Synthesis Workflow A 1. Dissolve Isoquinoline in conc. H2SO4 B 2. Cool to -25°C A->B C 3. Add NBS in portions B->C D 4. Stir at low temp (-22°C to -18°C) C->D E 5. Quench with ice D->E F 6. Basify with NaOH E->F G 7. Extract with CH2Cl2 F->G H 8. Purify via Chromatography G->H I 9. Characterize (NMR, MS) H->I

Caption: Workflow for the synthesis and validation of 5-bromoisoquinoline.

Step-by-Step Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, slowly add isoquinoline (1.0 eq) to well-stirred, concentrated sulfuric acid (H₂SO₄) at a rate that maintains the internal temperature below 30°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the vigorously stirred solution, ensuring the internal temperature is maintained between -22°C and -26°C.[15] Careful temperature control is critical to suppress the formation of the 8-bromoisoquinoline isomer.[15]

  • Reaction: Stir the suspension for 2 hours at -22°C, then for an additional 3 hours at -18°C.

  • Workup - Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Workup - Neutralization: Place the flask in an ice water bath and slowly basify the solution by adding aqueous sodium hydroxide (NaOH) until the pH is > 10.

  • Workup - Extraction: Extract the aqueous layer multiple times with dichloromethane (CH₂Cl₂). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 5-bromoisoquinoline.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 3-Fluoroisoquinolines via Intramolecular Cyclization

This method builds the fluorinated isoquinoline ring from an acyclic precursor, offering a different strategic approach.[20]

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the starting material, an appropriate o-cyano-β,β-difluorostyrene, according to established literature procedures.

  • Reaction Setup: Dissolve the o-cyano-β,β-difluorostyrene (1.0 eq) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon) and cool to -78°C.

  • Nucleophilic Addition: Slowly add an organolithium reagent (e.g., n-BuLi, 1.1 eq) to the solution. The organolithium will selectively add to the cyano group, generating an intermediate sp² nitrogen anion.[20]

  • Cyclization: Allow the reaction to warm to room temperature. The generated nitrogen anion will undergo an intramolecular nucleophilic substitution, displacing one of the vinylic fluorine atoms to form the isoquinoline ring.[20]

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the crude product by column chromatography.

  • Validation: Confirm the structure of the resulting 3-fluoroisoquinoline derivative by spectroscopic methods (NMR, MS, IR).

Conclusion

Fluorine and bromine are not mere decorations on the isoquinoline scaffold; they are powerful electronic modulators that provide rational, predictable control over the molecule's core properties. Their strong inductive electron withdrawal deactivates the ring to electrophilic attack and lowers the basicity of the nitrogen atom. Conversely, this same property activates the ring for nucleophilic substitution, with fluorine often being a surprisingly excellent leaving group. By understanding the fundamental dichotomy of their inductive and resonance effects, researchers can strategically employ halogenation to fine-tune metabolic stability, target affinity, and cell permeability, thereby accelerating the journey from a simple heterocyclic scaffold to a potent therapeutic agent.

References

Unlocking the Isoquinoline Scaffold: A Technical Guide to Pioneering Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline framework, a privileged heterocyclic motif, stands as a cornerstone in medicinal chemistry. Its presence in a vast array of natural products and clinically approved drugs underscores its profound therapeutic relevance.[1] This guide serves as an in-depth technical resource, moving beyond established applications to illuminate nascent research avenues for novel isoquinoline derivatives. We will explore untapped therapeutic targets, detail robust synthetic strategies, and provide actionable protocols to empower the next wave of drug discovery in this dynamic field.

Part 1: The Enduring Versatility of the Isoquinoline Core

The isoquinoline scaffold's remarkable versatility stems from its rigid, planar structure, which provides an ideal platform for the spatial presentation of diverse functional groups. This inherent characteristic facilitates high-affinity interactions with a multitude of biological targets, including enzymes, receptors, and nucleic acids.[2][3] While the therapeutic prowess of isoquinoline alkaloids like morphine and berberine is well-documented, significant opportunities exist to engineer novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.[4][5] This guide will provide a strategic roadmap for identifying and prosecuting these opportunities.

Part 2: High-Potential Research Frontiers for Novel Isoquinoline Derivatives

The rational design of new therapeutic agents necessitates a departure from well-trodden paths. The following sections delineate key research areas where the unique chemical attributes of the isoquinoline scaffold can be harnessed to address significant unmet medical needs.

Oncology: Expanding Beyond Traditional Mechanisms

While isoquinoline-based compounds have made their mark as topoisomerase inhibitors and tubulin binders, the fight against cancer demands novel therapeutic strategies to circumvent drug resistance and improve patient outcomes.[6][7]

2.1.1 Targeting Kinase Signaling Cascades: The dysregulation of protein kinases is a fundamental driver of tumorigenesis. The isoquinoline scaffold provides a fertile starting point for the design of potent and selective kinase inhibitors. Recent studies have highlighted the potential of isoquinoline derivatives to modulate critical signaling pathways such as PI3K/Akt/mTOR, which are frequently hyperactivated in cancer.[8]

2.1.2 Induction of Apoptosis and Cell Cycle Arrest: A hallmark of cancer is the evasion of programmed cell death. Isoquinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, presenting a promising avenue for the development of new anticancer agents.[6][8]

Experimental Workflow for Anticancer Drug Discovery:

anticancer_workflow cluster_synthesis Synthesis & Library Generation cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Evaluation A Design of Novel Isoquinoline Derivatives B Chemical Synthesis and Purification A->B C Structural Characterization (NMR, MS) B->C D Cell Viability Assays (e.g., MTT) on a Panel of Cancer Cell Lines C->D E Determination of IC50 Values D->E F Target-Based Assays (e.g., Kinase Inhibition) E->F G Cell-Based Assays (Apoptosis, Cell Cycle Analysis) E->G H Xenograft Models in Immunocompromised Mice F->H G->H I Evaluation of Tumor Growth Inhibition H->I

Caption: A streamlined workflow for the discovery and preclinical evaluation of novel anticancer isoquinoline derivatives.

Neuroprotection: A Multi-pronged Approach to Neurodegenerative Diseases

The complex pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease necessitates the development of therapeutics that can address multiple disease-related pathways. The inherent structural diversity of isoquinoline derivatives makes them ideal candidates for such a multi-target approach.[8]

2.2.1 Targeting Neuroinflammation and Oxidative Stress: Chronic neuroinflammation and oxidative stress are key contributors to neuronal damage in neurodegenerative diseases. Certain isoquinoline alkaloids have demonstrated potent anti-inflammatory and antioxidant properties, suggesting their potential as neuroprotective agents.[9]

2.2.2 Inhibition of Protein Misfolding and Aggregation: The aggregation of proteins such as amyloid-beta and tau is a central event in the pathogenesis of Alzheimer's disease. The planar nature of the isoquinoline ring system allows for potential intercalation between beta-sheets, thereby disrupting the aggregation process.

Signaling Pathways in Neurodegeneration and Potential Isoquinoline Intervention:

neuroprotection_pathway cluster_intervention Therapeutic Intervention with Isoquinoline Derivatives A Pathological Insults (e.g., Aβ plaques, α-synuclein aggregates) B Neuroinflammation A->B C Oxidative Stress A->C D Neuronal Dysfunction and Death B->D C->D E Inhibition of Protein Aggregation E->A F Anti-inflammatory Effects F->B G Antioxidant Activity G->C

Caption: A diagram illustrating the multifaceted therapeutic potential of isoquinoline derivatives in combating neurodegenerative diseases.

Antimicrobial Agents: Confronting the Rise of Drug Resistance

The escalating threat of antimicrobial resistance necessitates the discovery of novel antibiotics with unique mechanisms of action. Isoquinoline alkaloids have a rich history in traditional medicine for treating infections, and modern research continues to validate their antimicrobial potential.[4][10]

2.3.1 Disruption of Bacterial Cell Division: The bacterial cell division protein FtsZ represents a promising, underexploited target for new antibiotics. The isoquinoline scaffold can be elaborated to design molecules that interfere with FtsZ polymerization, leading to the inhibition of bacterial replication.

2.3.2 Inhibition of Biofilm Formation: Bacterial biofilms contribute significantly to chronic infections and antibiotic tolerance. Certain isoquinoline derivatives have been shown to inhibit biofilm formation, offering a strategy to potentiate the efficacy of existing antibiotics and reduce the development of resistance.

Part 3: Synthetic Strategies and Essential Experimental Protocols

The successful exploration of novel isoquinoline derivatives is contingent upon the availability of efficient and versatile synthetic methodologies.

Foundational Synthetic Methodologies

A variety of classical and modern synthetic methods can be employed to construct the isoquinoline core.[5][11]

  • Bischler-Napieralski Reaction: This well-established method involves the cyclization of β-phenylethylamides to afford 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[12]

  • Pictet-Spengler Reaction: This reaction provides a powerful means to synthesize tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone.[12]

  • Pomeranz-Fritsch Reaction: This method allows for the synthesis of isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[11]

  • Modern Transition-Metal Catalyzed Approaches: Recent advances in organic synthesis have led to the development of transition-metal-catalyzed methods, such as C-H activation and annulation reactions, which offer greater efficiency and functional group tolerance for the synthesis of complex isoquinoline derivatives.[13][14]

General Protocol for Synthesis and Characterization

Step 1: Synthesis of the Isoquinoline Scaffold

  • Select the most appropriate synthetic route based on the desired substitution pattern and available starting materials.

  • Optimize reaction parameters, including solvent, temperature, and catalyst loading, to maximize product yield and purity.

  • Employ standard purification techniques such as column chromatography or recrystallization to isolate the target compound.

Step 2: Derivatization of the Isoquinoline Core

  • Introduce chemical diversity by performing functional group transformations at various positions of the isoquinoline ring. This can be achieved through a wide range of reactions, including N-alkylation, acylation, and palladium-catalyzed cross-coupling reactions.[15]

  • Purify the resulting derivatives to ensure high purity for biological evaluation.

Step 3: Comprehensive Structural Elucidation

  • Confirm the chemical structure of all synthesized compounds using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms and the overall structure of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate determination of the molecular weight and elemental composition.

    • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure.[16]

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Data Analysis and Future Perspectives

The systematic analysis of biological data is paramount for establishing robust structure-activity relationships (SAR), which in turn guide the rational design of more potent and selective drug candidates.

Table 1: Illustrative SAR Data for a Hypothetical Series of Antimicrobial Isoquinoline Derivatives

CompoundR¹ SubstituentR² SubstituentMIC (µg/mL) against S. aureus
2a -H-H64
2b 4-Cl-H16
2c 4-OCH₃-H32
2d -H6-NO₂8
2e 4-Cl6-NO₂2

Logical Framework for SAR-Guided Drug Discovery:

sar_cycle A Initial Hit Identification B Synthesis of a Focused Library of Analogs A->B C Biological Evaluation and Data Collection B->C D Establishment of Structure-Activity Relationships (SAR) C->D E Computational Modeling and In Silico Screening D->E F Rational Design of Next-Generation Compounds D->F E->F F->B Iterative Optimization

Caption: The iterative cycle of structure-activity relationship (SAR) analysis and lead optimization in drug discovery.

The future of isoquinoline-based drug discovery will undoubtedly be shaped by the integration of cutting-edge technologies. The synergy between high-throughput synthesis, in silico drug design, and advanced biological screening platforms will accelerate the identification and development of novel isoquinoline derivatives with the potential to address a wide spectrum of human diseases. The continued exploration of this remarkable chemical scaffold holds immense promise for the future of medicine.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the isoquinoline core is a privileged structure found in numerous biologically active compounds. This guide provides detailed protocols and expert insights for the Suzuki-Miyaura cross-coupling of 6-bromo-7-fluoroisoquinoline, a versatile building block for the synthesis of novel molecular entities. The strategic introduction of aryl and heteroaryl moieties at the C6 position can profoundly influence the pharmacological profile of isoquinoline derivatives, making robust and reproducible coupling protocols essential for drug discovery programs.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only execute the reaction but also to troubleshoot and adapt the protocols for their specific needs.

The Strategic Importance of this compound

This compound is a valuable starting material due to its distinct electronic and structural features. The bromine atom at the C6 position serves as a reliable handle for palladium-catalyzed cross-coupling reactions. The reactivity of aryl bromides in the Suzuki-Miyaura coupling is generally robust and predictable, making them ideal substrates.[1] Furthermore, the fluorine atom at the C7 position can introduce favorable properties in a drug candidate, such as enhanced metabolic stability, improved binding affinity to target proteins, and altered lipophilicity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium complex.[2] A fundamental understanding of the catalytic cycle is crucial for rational optimization and troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[4]

  • Transmetalation : The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[5]

  • Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂(R') Transmetalation->PdII_Both Byproducts B(OH)₃ + Base·HBr Transmetalation->Byproducts RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product 6-Aryl-7-fluoroisoquinoline (Ar-R') RedElim->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. It is based on established procedures for structurally analogous bromoisoquinolines and bromoquinolines.[1]

Materials and Reagents:
  • This compound

  • Arylboronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:
  • Reaction Setup : In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., Argon) three times. This is a critical step to prevent oxygen from deactivating the palladium catalyst.

  • Solvent Addition : Under a positive pressure of the inert gas, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A common solvent ratio is 4:1 to 10:1 organic solvent to water. The final reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Catalyst Addition : Add the palladium catalyst (0.02-0.05 equiv) to the reaction mixture under the inert atmosphere.

  • Reaction Execution : Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water and then with brine to remove the inorganic base and salts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification :

    • Filter off the drying agent.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-7-fluoroisoquinoline product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants: This compound, Boronic Acid, Base B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Add Palladium Catalyst C->D E Heat and Stir (80-100 °C, 2-24 h) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool and Dilute (Ethyl Acetate) F->G H Aqueous Wash (Water, Brine) G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J K Pure 6-Aryl-7-fluoroisoquinoline J->K

Caption: A typical experimental workflow for the Suzuki coupling.

Optimization of Reaction Conditions

While the provided protocol is a strong starting point, optimization is often necessary to achieve high yields, especially with challenging substrates. The following table summarizes various conditions used for the Suzuki coupling of analogous bromo-N-heterocycles.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
6-Bromoisoquinoline-1-carbonitrilePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10085[1]
6-Bromo-4-chloroquinoline-3-carbonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Dioxane/H₂O (4:1)9092[1]
2,6-Dichloroquinoxaline2-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)THF9077[6]
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (3)Dioxane/H₂O (4:1)90-[7]
6-Chloropurine derivativePhenylboronic acidPd(PPh₃)₄ (2.5-5)-K₂CO₃Toluene100Good[8]

Note: The yields and conditions are for the specified substrates and may require optimization for this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Insufficiently degassed solvents.3. Poor quality boronic acid (protodeboronation).1. Use a fresh bottle of catalyst or a robust pre-catalyst. Ensure a strictly inert atmosphere.2. Degas solvents thoroughly by sparging with argon or using freeze-pump-thaw cycles.3. Use a fresh, high-purity boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[4]
Formation of Homocoupled Byproduct (R'-R') 1. Presence of oxygen.2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).1. Rigorously exclude oxygen from the reaction.2. Use a Pd(0) source directly, like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand.
Protodeboronation (Loss of Boronic Acid) 1. Harsh reaction conditions (high temperature, strong base).2. Presence of excess water.1. Lower the reaction temperature and/or screen milder bases (e.g., K₂CO₃, CsF).2. Use a less aqueous solvent system or anhydrous conditions if feasible. Consider using potassium trifluoroborate salts which are more resistant to protodeboronation.
Poor Substrate Solubility The starting material or intermediates are not fully dissolved.Screen different solvents or solvent mixtures (e.g., DME, THF, Toluene, DMF). Increasing the temperature may also improve solubility.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 6-aryl-7-fluoroisoquinolines. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently generate diverse libraries of compounds for biological screening. The protocols and insights provided herein serve as a comprehensive guide for successfully implementing this powerful transformation in the pursuit of novel therapeutics.

References

Application Note & Protocol: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 6-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Isoquinolines

The isoquinoline core is a cornerstone of medicinal chemistry, embedded in numerous FDA-approved drugs and clinical candidates. Its rigid bicyclic structure provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. The specific functionalization of this scaffold is therefore a critical task in drug discovery. The Buchwald-Hartwig amination has emerged as a transformative technology for C-N bond formation, offering unparalleled scope and efficiency compared to classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate compatibility.[1][2]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 6-bromo-7-fluoroisoquinoline. This particular substrate is of significant interest as it allows for the introduction of diverse amino groups at the C6 position, a key vector for modulating pharmacological activity. The presence of the C7-fluoro group is also strategically important; it can enhance metabolic stability, improve membrane permeability, and serve as a sensitive probe for structure-activity relationship (SAR) studies. This guide will detail the reaction mechanism, provide a robust experimental protocol, and offer practical troubleshooting advice for researchers in pharmaceutical and chemical development.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[1][3] The success of this reaction is highly dependent on the interplay between the palladium precursor, a sterically hindered and electron-rich phosphine ligand, and a suitable base.

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form a Pd(II) complex.[1][4]

  • Ligand Exchange and Amine Coordination: The amine displaces a ligand on the Pd(II) complex.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the 6-amino-7-fluoroisoquinoline product and regenerating the active Pd(0) catalyst.[1][4]

The choice of ligand is paramount for an efficient reaction. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, have proven to be highly effective in promoting both the oxidative addition and reductive elimination steps.[5]

Buchwald_Hartwig_Catalytic_Cycle Pd0L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd0L2->Oxidative_Addition Ar-Br PdII_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->PdII_Complex Amine_Coordination Amine Coordination PdII_Complex->Amine_Coordination + HNR'R'' - L PdII_Amine_Complex [Ar-Pd(II)(HNR'R'')L₂]⁺Br⁻ Amine_Coordination->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation + Base - [Base-H]⁺Br⁻ PdII_Amido_Complex Ar-Pd(II)(NR'R'')L₂ Deprotonation->PdII_Amido_Complex Reductive_Elimination Reductive Elimination PdII_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0L2 + L Product Ar-NR'R'' (Product) Reductive_Elimination->Product Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Addition Addition of Reagents: - this compound - Pd(OAc)₂, XPhos - NaOtBu, Amine - Anhydrous Toluene Setup->Addition Reaction Heating and Stirring (100-110 °C) Addition->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quench, Extract, Wash) Monitoring->Workup Upon Completion Purification Purification (Flash Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols: The Strategic Use of 6-Bromo-7-fluoroisoquinoline in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its prevalence in biologically active compounds, particularly kinase inhibitors.[1][2] This guide provides an in-depth exploration of 6-Bromo-7-fluoroisoquinoline, a highly versatile and strategically functionalized starting material for the synthesis of novel kinase inhibitors. We will dissect the rationale behind its design, detailing the synergistic roles of the bromo and fluoro substituents. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations—namely Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination—and contextualizes their application within relevant cancer signaling pathways.

Introduction: The Isoquinoline Core and the Strategic Advantage of this compound

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3][4] Consequently, small molecule kinase inhibitors have become a major class of targeted cancer therapies.[4] The isoquinoline framework is a recurring motif in numerous successful kinase inhibitors due to its rigid, planar structure and its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases.[5][6]

The utility of a scaffold in a drug discovery program is largely dictated by its potential for diversification. This compound is an exemplary building block, engineered for synthetic versatility and enhanced pharmacological potential.

  • The 6-Bromo Moiety : This position serves as a robust and reliable synthetic handle. The bromine atom is readily displaced in palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a vast array of aryl, heteroaryl, and alkyl groups. This is fundamental for conducting Structure-Activity Relationship (SAR) studies to optimize inhibitor potency and selectivity.[7][8]

  • The 7-Fluoro Moiety : The incorporation of fluorine is a well-established strategy in modern medicinal chemistry to enhance drug-like properties.[9] The strong, electron-withdrawing nature of fluorine can significantly impact the molecule's pKa, lipophilicity, and metabolic stability.[10][11] Crucially, fluorine can engage in favorable orthogonal dipole-dipole or hydrogen bond interactions with amino acid residues in the kinase active site, often leading to a substantial increase in binding affinity and selectivity.[11][12]

The combination of these two functionalities makes this compound a superior starting material for building libraries of potential kinase inhibitors.

Physicochemical Properties

A foundational understanding of the starting material is critical for reaction optimization and safety.

PropertyValueReference
Molecular Formula C₉H₅BrFN[13][14]
Molar Mass 226.05 g/mol [13][15]
Appearance Off-white to yellow solid-
Boiling Point 311.8±22.0 °C (Predicted)[15]
Density 1.647±0.06 g/cm³ (Predicted)[13][15]
CAS Number 1258833-80-5[15][16]

Synthetic Pathways: Core Protocols for Diversification

The primary strategy for elaborating the this compound scaffold involves palladium-catalyzed cross-coupling reactions at the C-6 position. Below are detailed protocols for two of the most powerful and widely used transformations in drug discovery.[17]

Synthetic_Routes Start This compound Suzuki_Product 6-Aryl/Heteroaryl- 7-fluoroisoquinoline Start->Suzuki_Product  Suzuki-Miyaura Coupling (C-C Bond Formation)   Buchwald_Product 6-Amino/Amido- 7-fluoroisoquinoline Start->Buchwald_Product  Buchwald-Hartwig Amination (C-N Bond Formation)  

Caption: Key synthetic routes from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is exceptionally reliable for creating biaryl structures, which are common in Type I and Type II kinase inhibitors.[18] The protocol below is a robust starting point for coupling with a variety of boronic acids and esters.

Reaction Scheme: (An image depicting the Suzuki-Miyaura reaction of this compound with an arylboronic acid to form a 6-aryl-7-fluoroisoquinoline derivative)

Materials:

  • This compound

  • Aryl- or Heteroarylboronic Acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 2.5 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This step is critical to prevent oxidative degradation of the palladium catalyst.[8]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the substrate should be approximately 0.1 M.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-7-fluoroisoquinoline derivative.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Pd(dppf)Cl₂ - K₂CO₃ B Evacuate & Backfill with N₂/Ar (3x) A->B C Add Degassed Solvents (Dioxane/H₂O) B->C D Heat to 90-100 °C with Vigorous Stirring C->D E Monitor by TLC or LC-MS D->E F Cool & Dilute with Ethyl Acetate E->F G Aqueous Wash (H₂O & Brine) F->G H Dry, Filter & Concentrate G->H I Silica Gel Chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is indispensable for installing amine functionalities, which often act as key hydrogen bond donors or serve as attachment points for solvent-exposed linkers in kinase inhibitors.[17][19] The choice of ligand is crucial and often requires screening for optimal results.

Reaction Scheme: (An image depicting the Buchwald-Hartwig amination of this compound with a primary or secondary amine to form a 6-amino-7-fluoroisoquinoline derivative)

Materials:

  • This compound

  • Amine (primary or secondary, 1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos or BINAP (0.04-0.05 equivalents)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane (degassed)

  • Nitrogen or Argon gas supply

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Nitrogen or Argon).

  • Catalyst Pre-formation (Optional but Recommended): Add anhydrous, degassed toluene and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0)Lₙ catalyst.

  • Substrate Addition: Add the this compound (1.0 equiv.) and the desired amine (1.2 equiv.) to the flask, typically as a solution in the reaction solvent.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitoring: Track the consumption of the starting material using LC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by silica gel chromatography to yield the target 6-(amino)isoquinoline derivative.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)(Br)]L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(Br)(HNR¹R²)]L OxAdd->AmineCoord + HNR¹R² - L Deprotonation [Ar-Pd(II)(NR¹R²)]L AmineCoord->Deprotonation + Base - [Base-H]Br Deprotonation->Pd0 Reductive Elimination Product Ar-NR¹R² Deprotonation->Product

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Application in Kinase Inhibitor Design: Targeting MET and ALK

Derivatives of the 6-substituted-7-fluoroisoquinoline scaffold are promising candidates for inhibiting key oncogenic drivers like MET (Mesenchymal-Epithelial Transition factor) and ALK (Anaplastic Lymphoma Kinase).[20][21] Aberrant signaling through these receptor tyrosine kinases promotes cell proliferation, survival, and metastasis in various cancers, including non-small cell lung cancer (NSCLC).[21][22]

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., MET, ALK) RAS RAS RTK->RAS Activation Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Survival) ERK->Gene

Caption: Inhibition of a typical RTK signaling cascade.

Hypothetical Data Presentation

The protocols described above can be used to generate a library of compounds for screening. The table below presents hypothetical data for a series of inhibitors derived from this compound, demonstrating how structural modifications can influence potency.

Compound IDR Group (at C-6)Synthesis RouteTarget KinaseIC₅₀ (nM)
IFK-001 4-MethoxyphenylSuzuki-Miyaurac-Met85
IFK-002 3-PyridylSuzuki-Miyaurac-Met52
IFK-003 3-FluoroanilinoBuchwald-HartwigALK38
IFK-004 MorpholinoBuchwald-HartwigALK15
IFK-005 1-Methyl-1H-pyrazol-4-ylSuzuki-MiyauraALK (L1196M)25

IC₅₀ (Half-maximal inhibitory concentration) is a measure of inhibitor potency.

Conclusion

This compound stands out as a premier building block for the discovery of novel kinase inhibitors. Its pre-installed bromine and fluorine atoms provide a dual advantage: a site for rapid, controlled diversification and an element for enhancing pharmacological properties. The robust Suzuki-Miyaura and Buchwald-Hartwig protocols detailed herein offer reliable and scalable methods for exploring the vast chemical space around the isoquinoline core. By leveraging this strategic starting material, researchers can accelerate the development of potent and selective kinase inhibitors to address unmet needs in oncology and beyond.

References

Application Notes and Protocols for the Strategic Functionalization of 6-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Motif in Drug Discovery

The isoquinoline core is a prominent heterocyclic scaffold, integral to the structure of numerous natural products and synthetic molecules with significant therapeutic value.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic functionalization of the isoquinoline nucleus is therefore a cornerstone of many medicinal chemistry programs, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3][4]

6-Bromo-7-fluoroisoquinoline represents a particularly valuable starting material for the synthesis of diverse isoquinoline libraries. The differential reactivity of the C-Br and C-F bonds allows for selective and sequential functionalization. The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the C-F bond, activated by the electron-deficient nature of the isoquinoline ring, is susceptible to nucleophilic aromatic substitution (SNAr). This orthogonal reactivity provides a powerful platform for introducing a wide range of substituents at the 6- and 7-positions, thereby facilitating the rapid generation of novel chemical entities for drug discovery.

This comprehensive guide provides detailed application notes and protocols for the key functionalization strategies of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination at the C-6 position, and nucleophilic aromatic substitution at the C-7 position. The protocols are designed to be robust and adaptable, with a focus on the underlying mechanistic principles to empower researchers to optimize these transformations for their specific needs.

Part 1: Palladium-Catalyzed Cross-Coupling at the C-6 Position

The bromine atom at the C-6 position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope.[5]

Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-7-fluoroisoquinolines

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, coupling an organoboron species with an organohalide.[6] This reaction is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents.[7]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst.[6] We will use a pre-catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is readily reduced in situ to the active Pd(0) complex. The dppf ligand is a robust, electron-rich phosphine ligand that stabilizes the palladium center and promotes both oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Base: A base is required to activate the boronic acid for transmetalation.[9] We have chosen sodium carbonate (Na₂CO₃), a moderately strong inorganic base that is effective and generally well-tolerated by a wide range of functional groups.

  • Solvent System: A mixture of 1,4-dioxane and water is employed. Dioxane is a good solvent for the organic reagents, while the presence of water is often beneficial for the dissolution of the inorganic base and can facilitate the transmetalation step.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd(dppf)Cl₂ (0.03 equiv) - Na₂CO₃ (2.0 equiv) solvent Add 1,4-Dioxane/Water (4:1) reagents->solvent inert Degas with N₂/Ar solvent->inert heat Heat to 90 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, wash with H₂O & brine cool->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Suzuki-Miyaura Coupling Workflow.

Materials and Reagents:

  • This compound

  • Arylboronic acid of choice

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid7-Fluoro-6-phenylisoquinoline85-95
24-Methoxyphenylboronic acid7-Fluoro-6-(4-methoxyphenyl)isoquinoline80-90
33-Pyridinylboronic acid7-Fluoro-6-(pyridin-3-yl)isoquinoline70-85

Note: Yields are hypothetical based on similar transformations and may require optimization.

Buchwald-Hartwig Amination for the Synthesis of 6-Amino-7-fluoroisoquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl halides.[10]

Causality Behind Experimental Choices:

  • Catalyst System: We will utilize a combination of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and Xantphos as the ligand.[11] Xantphos is a bulky, electron-rich bisphosphine ligand with a large bite angle, which is known to be effective in promoting the reductive elimination step, often the rate-limiting step in C-N bond formation.[11]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations. It is effective in deprotonating the amine to form the active nucleophile.[11]

  • Solvent: Anhydrous, degassed toluene is a common solvent for this reaction, providing a non-polar environment that is suitable for the catalytic cycle.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Pd₂(dba)₃ (0.02 equiv) - Xantphos (0.04 equiv) - NaOtBu (1.4 equiv) add_substrates Add this compound (1.0 equiv) and Amine (1.2 equiv) reagents->add_substrates solvent Add anhydrous, degassed Toluene add_substrates->solvent heat Heat to 110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter_celite Dilute with EtOAc, filter through Celite cool->filter_celite concentrate Concentrate in vacuo filter_celite->concentrate purify Purify by column chromatography concentrate->purify

Caption: Buchwald-Hartwig Amination Workflow.

Materials and Reagents:

  • This compound

  • Primary or secondary amine of choice

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous, degassed)

  • Nitrogen or Argon gas

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOt-Bu (1.4 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductExpected Yield (%)
1Morpholine7-Fluoro-6-morpholinoisoquinoline75-90
2AnilineN-(7-Fluoroisoquinolin-6-yl)aniline65-80
3BenzylamineN-Benzyl-7-fluoroisoquinolin-6-amine70-85

Note: Yields are hypothetical based on similar transformations and may require optimization.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C-7 Position

The fluorine atom at the C-7 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the isoquinoline ring system. This allows for the introduction of a variety of nucleophiles, such as amines and alkoxides, providing a complementary strategy to the palladium-catalyzed reactions at the C-6 position.[12]

Causality Behind Experimental Choices:

  • Substrate Reactivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The electron-deficient isoquinoline ring stabilizes the negative charge of this intermediate, facilitating the reaction.

  • Nucleophile: Strong nucleophiles are required for this transformation. We will use sodium methoxide as a representative alkoxide nucleophile.

  • Solvent: A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) is ideal for SNAr reactions. It effectively solvates the cation of the nucleophile, increasing its nucleophilicity, and can stabilize the charged Meisenheimer intermediate.[13]

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the initial nucleophilic attack.

Experimental Protocol: General Procedure for SNAr with an Alkoxide

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound (1.0 equiv) in DMSO add_nucleophile Add Sodium Methoxide (2.0 equiv) reagents->add_nucleophile heat Heat to 120 °C add_nucleophile->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Pour into ice-water cool->quench extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: SNAr Reaction Workflow.

Materials and Reagents:

  • This compound

  • Sodium methoxide (NaOMe)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMSO in a round-bottom flask.

  • Add sodium methoxide (2.0 equiv) to the solution.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative SNAr Reaction

EntryNucleophileProductExpected Yield (%)
1Sodium methoxide6-Bromo-7-methoxyisoquinoline70-85

Note: Yields are hypothetical based on similar transformations and may require optimization.

Conclusion

The protocols outlined in this application note provide a robust framework for the strategic functionalization of this compound. By leveraging the orthogonal reactivity of the C-Br and C-F bonds, researchers can efficiently access a diverse range of substituted isoquinoline derivatives. The detailed experimental procedures, coupled with an understanding of the underlying chemical principles, will empower scientists in drug discovery and development to generate novel molecular entities with the potential for significant therapeutic impact.

References

Application Notes & Protocols: Sonogashira Coupling of 6-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of complex molecules due to its mild reaction conditions, broad functional group tolerance, and high efficiency.[1][3] These attributes make it a favored tool in medicinal chemistry and drug discovery for the construction of novel molecular architectures, including pharmaceuticals, natural products, and advanced organic materials.[3][4][5]

This guide provides a detailed examination of the reaction conditions and protocols for the Sonogashira coupling of 6-bromo-7-fluoroisoquinoline, a heterocyclic building block of significant interest. The presence of the fluorine atom and the isoquinoline nitrogen imparts unique electronic properties that can be strategically exploited in the design of bioactive compounds. Understanding the nuances of applying the Sonogashira reaction to this specific substrate is critical for researchers aiming to synthesize novel derivatives for drug development programs.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira coupling reaction elegantly proceeds through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a secondary copper cycle.[6][7] The successful execution of the reaction hinges on the seamless operation of both cycles to furnish the desired alkynylated product.

  • The Palladium Cycle (Cycle A): This is the main cross-coupling cycle. It begins with the active Pd(0) catalyst, which undergoes oxidative addition into the aryl-bromide bond of this compound. This step is often the rate-limiting step of the overall reaction. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. This key step transfers the alkyne group from copper to palladium. Finally, reductive elimination from the palladium center forms the new C(sp²)-C(sp) bond, yielding the final product and regenerating the active Pd(0) catalyst to continue the cycle.[8]

  • The Copper Cycle (Cycle B): The role of the copper(I) co-catalyst is to activate the terminal alkyne. In the presence of a base (typically an amine), the terminal alkyne is deprotonated. The resulting acetylide anion then reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate.[9] This species is crucial as it readily participates in the transmetalation step with the Pd(II) complex in the main cycle.

Visualizing the Catalytic Pathway

The interplay between these two cycles is critical for the reaction's efficiency under mild conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle (A) cluster_cu Copper Cycle (B) Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L₂ ArPd(II)(Br)L2->ArPd(II)(C≡CR)L2 Transmetalation Cu(I)C≡CR Cu(I)-C≡CR ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Ar-C≡CR ArPd(II)(C≡CR)L2->Product Ar-C≡CR Cu(I)Br Cu(I)Br Cu(I)C≡CR->Cu(I)Br To Pd Cycle H-C≡CR H-C≡CR H-C≡CR->Cu(I)C≡CR Base (e.g., Et₃N)

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

The Copper-Free Alternative

While highly effective, the classic Pd/Cu system can sometimes lead to an undesirable side reaction known as Glaser coupling, which is the homocoupling of the terminal alkyne to form a diacetylene.[10] To circumvent this, copper-free Sonogashira protocols have been developed.[9][11][12] These reactions typically require more forcing conditions (higher temperatures), different ligand systems, or stronger bases to facilitate the direct reaction of the palladium acetylide complex, but they offer a cleaner reaction profile for sensitive substrates.[9][12] The mechanism is thought to proceed through a tandem Pd/Pd catalytic cycle where one palladium complex activates the aryl halide and another activates the alkyne.[13]

Optimizing Reaction Conditions for this compound

The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters. For a substrate like this compound, the electron-withdrawing effects of the ring nitrogen and the fluorine atom generally increase the reactivity of the C-Br bond towards oxidative addition, which is favorable.[14]

ParameterRecommended Reagents & ConditionsRationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Pd(PPh₃)₄ (1-5 mol%)PdCl₂(PPh₃)₂ is often more air-stable and convenient to handle than Pd(PPh₃)₄.[6] The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. For challenging couplings, using more electron-rich and bulky phosphine ligands can accelerate the reaction.[6]
Copper(I) Co-catalyst Copper(I) Iodide (CuI) (1-5 mol%)CuI is the most common and effective co-catalyst for activating the terminal alkyne.[15] Ensure the CuI is of high purity, as impurities can hinder the reaction. For sensitive substrates prone to homocoupling, a copper-free protocol should be considered.
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)Diisopropylethylamine (DIPEA)An amine base is required to neutralize the HBr byproduct formed during the reaction. It also serves to deprotonate the terminal alkyne. Using the amine as a co-solvent or the sole solvent is common practice.[8]
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)DioxaneThe choice of solvent depends on the solubility of the substrates and the required reaction temperature. THF is suitable for room temperature reactions, while DMF or dioxane are used for higher temperatures.[2] All solvents must be anhydrous and deoxygenated.
Temperature Room Temperature to 80 °CMany Sonogashira couplings on activated aryl bromides proceed efficiently at room temperature.[8] If the reaction is sluggish, gentle heating (50-80 °C) can significantly increase the rate. Monitor for potential side reactions at elevated temperatures.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxidation by air.[15] Maintaining an inert atmosphere throughout the setup and reaction is critical for catalytic activity and reproducibility.

Experimental Protocols

The following protocols provide step-by-step methodologies for conducting the Sonogashira coupling on this compound. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Classic Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling with a wide variety of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide [CuI] (2 mol%)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.02 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous THF (e.g., 5 mL per 1 mmol of aryl bromide) and anhydrous Et₃N (e.g., 2 mL per 1 mmol of aryl bromide) via syringe. Stir the mixture until all solids are dissolved. The solution may appear as a yellow-to-brown suspension.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is slow, it can be gently heated to 50 °C.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with ethyl acetate.[8][16]

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-alkynyl-7-fluoroisoquinoline.[10]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant side reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Solvent & Reagent Addition: Add anhydrous dioxane (e.g., 5 mL per 1 mmol of aryl bromide) followed by the terminal alkyne (1.5 equiv) via syringe.

  • Reaction & Monitoring: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification steps (6-8) as described in Protocol 1.

Experimental Workflow Visualization

Workflow A 1. Reagent Setup (Ar-Br, Pd Cat., Base, etc.) in Schlenk Flask B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Anhydrous Solvents & Terminal Alkyne B->C D 4. Stir at RT or Heat (Monitor by TLC/LC-MS) C->D E 5. Reaction Workup (Filter through Celite®) D->E F 6. Liquid-Liquid Extraction (Wash with aq. solutions) E->F G 7. Purification (Flash Column Chromatography) F->G H Pure Product G->H

Caption: General experimental workflow for Sonogashira coupling.

References

synthesis of 6-aryl-7-fluoroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Synthetic Strategies for 6-Aryl-7-Fluoroisoquinolines

Abstract

The 6-aryl-7-fluoroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with significant biological activity. The strategic incorporation of a fluorine atom and an aryl group onto the isoquinoline core can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target-binding affinity.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies for accessing this valuable heterocyclic motif. We will explore both classical cyclization methods and modern transition-metal-catalyzed cross-coupling reactions, offering field-proven insights into experimental design, mechanistic rationale, and practical execution.

Introduction: The Significance of the 6-Aryl-7-Fluoroisoquinoline Core

The isoquinoline nucleus is a cornerstone of natural product and pharmaceutical chemistry.[5] The introduction of fluorine, with its unique properties of high electronegativity and small atomic size, is a well-established strategy in drug design to enhance potency, selectivity, and metabolic stability.[3][4] When combined with an aryl substituent at the C-6 position, the resulting 6-aryl-7-fluoroisoquinoline framework offers a versatile platform for developing novel therapeutics, particularly in areas like oncology and neuroscience.[6][7] However, the precise and efficient synthesis of these specifically substituted isomers presents unique challenges that require a careful selection of synthetic strategy.

This document outlines two primary, validated approaches for the , providing the necessary context and detailed protocols for their successful implementation in a research setting.

G cluster_0 Synthetic Blueprint cluster_1 Transition-Metal Catalysis cluster_2 Classical Cyclization start Target: 6-Aryl-7-Fluoroisoquinoline strategy1 Strategy A: Build Core First, then Arylate start->strategy1 strategy2 Strategy B: Assemble Pre-Arylated Precursor, then Cyclize start->strategy2 s1_step1 Synthesize 7-Fluoro-6-haloisoquinoline strategy1->s1_step1 s2_step1 Synthesize Fluorinated β-(biaryl)ethylamine strategy2->s2_step1 s1_step2 Suzuki Cross-Coupling with Arylboronic Acid s1_step1->s1_step2 Pd Catalyst s2_step2 Bischler-Napieralski Cyclization s2_step1->s2_step2 POCl₃ Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_add r1x Ar¹-X (7-Fluoro-6-bromo- isoquinoline) reductive_elim Reductive Elimination oxidative_add Oxidative Addition transmetalation Transmetalation pd_complex->pd0 [C] boronate_complex R¹-Pd(II)L₂-R² pd_complex->boronate_complex transmetalation r2b Ar²-B(OH)₂ (Arylboronic Acid) + Base boronate_complex->pd0 reductive_elim product Ar¹-Ar² (Target Molecule) r1x->pd_complex [A] r2b->boronate_complex [B] BN_Mechanism start β-Arylethylamide Precursor reagent + POCl₃ activated Activated Imidoyl Phosphate Intermediate start->activated Activation nitrilium Nitrilium Ion (Electrophile) activated->nitrilium Elimination spiro Cyclized Intermediate (Spirocyclic Cation) nitrilium->spiro Intramolecular Electrophilic Attack dihydroiso 3,4-Dihydroisoquinoline spiro->dihydroiso Deprotonation oxidant [Oxidation] (e.g., Pd/C, Air) final final dihydroiso->final

References

Application of 6-Bromo-7-fluoroisoquinoline in the Synthesis of Advanced OLED Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Isoquinolines in OLEDs

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has driven the exploration of novel molecular architectures. Within this landscape, fluorinated heterocyclic compounds have emerged as pivotal building blocks. The incorporation of fluorine atoms into the organic framework of OLED materials imparts a range of desirable properties, including enhanced thermal and oxidative stability, modulated electronic energy levels for improved charge injection and transport, and favorable molecular packing for increased charge carrier mobility.[1]

This technical guide focuses on the versatile intermediate, 6-Bromo-7-fluoroisoquinoline , and its potential applications in the synthesis of high-performance OLED materials. The unique substitution pattern of this molecule, featuring a reactive bromine atom at the 6-position and an electron-withdrawing fluorine atom at the 7-position, offers a powerful platform for the rational design of host materials, Thermally Activated Delayed Fluorescence (TADF) emitters, and phosphorescent emitters. The strategic placement of the fluorine atom is anticipated to fine-tune the electronic properties of the resulting materials, leading to improved device performance.[2][3]

While specific literature on the direct application of this compound in OLEDs is nascent, this guide will provide detailed, scientifically grounded protocols for its use in key synthetic transformations, drawing upon established methodologies for analogous isoquinoline and quinoline systems.

PART 1: Synthesis of High Triplet Energy Host Materials via Buchwald-Hartwig Amination

Host materials play a crucial role in OLEDs by facilitating charge transport and hosting the emissive dopants. For high-energy blue TADF and phosphorescent emitters, the host material must possess a high triplet energy to prevent reverse energy transfer from the dopant. The 6-bromo position of this compound is an ideal site for introducing charge-transporting moieties, such as carbazole or acridine derivatives, via the Buchwald-Hartwig amination.[4][5][6][7][8]

Rationale for Synthetic Approach

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] By coupling this compound with electron-rich and high triplet energy amines like carbazole or 9,9-dimethyl-9,10-dihydroacridine, it is possible to synthesize novel host materials. The fluorine atom at the 7-position is expected to lower the HOMO energy level of the resulting molecule, potentially leading to better hole injection and improved stability.[2]

Proposed Host Materials from this compound
Host Material PrecursorProposed NameRationale for Selection
Carbazole9-(7-fluoroisoquinolin-6-yl)-9H-carbazoleHigh triplet energy, good hole transport properties.
9,9-dimethyl-9,10-dihydroacridine10-(7-fluoroisoquinolin-6-yl)-9,9-dimethyl-9,10-dihydroacridineHigh triplet energy, good thermal stability, and solubility.
Experimental Protocol: Synthesis of 9-(7-fluoroisoquinolin-6-yl)-9H-carbazole

Materials:

  • This compound (1.0 eq)

  • Carbazole (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and carbazole to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

G cluster_workflow Buchwald-Hartwig Amination Workflow A Reactant Setup (this compound, Carbazole, Pd Catalyst, Ligand, Base, Toluene) B Inert Atmosphere (Glovebox/Schlenk Line) A->B C Reaction (110 °C, 12-24h) B->C D Workup (Filtration, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Experimental workflow for the synthesis of a host material.

PART 2: Synthesis of TADF Emitters via Suzuki-Miyaura Coupling

Thermally Activated Delayed Fluorescence (TADF) emitters have revolutionized the OLED field by enabling 100% internal quantum efficiency without the need for heavy metals. The design of TADF molecules typically involves a donor-acceptor (D-A) architecture to achieve a small singlet-triplet energy splitting (ΔEST). This compound can serve as an excellent acceptor moiety due to the electron-withdrawing nature of the isoquinoline ring, further enhanced by the fluorine substituent. The 6-bromo position allows for the introduction of a variety of donor groups through the Suzuki-Miyaura cross-coupling reaction.[9][10][11]

Rationale for Synthetic Approach

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[9][10][12] By coupling this compound with a donor-substituted arylboronic acid or ester, a D-A type TADF emitter can be synthesized. The choice of the donor group is critical for tuning the emission color and photophysical properties of the TADF molecule.

Proposed TADF Emitters from this compound
Donor Moiety (Arylboronic Acid)Proposed TADF Emitter NameExpected Emission Color
4-(9H-carbazol-9-yl)phenylboronic acid6-(4-(9H-carbazol-9-yl)phenyl)-7-fluoroisoquinolineBlue
4-(10H-phenoxazin-10-yl)phenylboronic acid7-fluoro-6-(4-(10H-phenoxazin-10-yl)phenyl)isoquinolineGreen
4-(9,9-dimethyl-9,10-dihydroacridin-10-yl)phenylboronic acid10-(4-(7-fluoroisoquinolin-6-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridineSky-Blue
Experimental Protocol: Synthesis of a Blue TADF Emitter

Materials:

  • This compound (1.0 eq)

  • 4-(9,9-dimethyl-9,10-dihydroacridin-10-yl)phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure TADF emitter.[13]

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0) B Oxidative Addition (Ar-X) A->B This compound C Transmetalation (Ar'-B(OR)₂) B->C Arylboronic Acid D Reductive Elimination C->D D->A Regenerates Catalyst E Ar-Ar' D->E Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

PART 3: Synthesis of Phosphorescent Emitters (PhOLEDs)

Phosphorescent OLEDs (PhOLEDs) are highly efficient as they can harvest both singlet and triplet excitons. Iridium(III) complexes are the most common class of phosphorescent emitters.[14][15] The 7-fluoroisoquinoline moiety can be incorporated as a cyclometalating ligand in such complexes. The synthesis would typically involve the initial formation of a 6-aryl-7-fluoroisoquinoline via Suzuki coupling, followed by cyclometalation with an iridium source.

Rationale for Synthetic Approach

The synthesis of heteroleptic iridium(III) complexes often involves a two-step process: formation of a chloro-bridged dimer followed by reaction with an ancillary ligand. The fluorine atom on the isoquinoline ring can influence the emission color and stability of the final complex.[3][14][15]

Experimental Protocol: Synthesis of a Phenyl-7-fluoroisoquinoline Ligand and subsequent Iridium Complex

Step 1: Synthesis of 7-fluoro-6-phenylisoquinoline (Ligand)

  • Follow the Suzuki-Miyaura protocol described in PART 2, using phenylboronic acid as the coupling partner for this compound.

Step 2: Synthesis of the Chloro-Bridged Iridium Dimer

  • A mixture of 7-fluoro-6-phenylisoquinoline (2.2 eq) and Iridium(III) chloride hydrate (IrCl₃·nH₂O, 1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water is heated to reflux under an inert atmosphere for 24 hours.

  • After cooling, the precipitate is collected by filtration, washed with methanol and diethyl ether, and dried to yield the chloro-bridged iridium dimer.

Step 3: Synthesis of the Final Iridium(III) Complex

  • The chloro-bridged iridium dimer (1.0 eq) and the ancillary ligand (e.g., acetylacetone, acac; 2.5 eq) are suspended in 2-ethoxyethanol.

  • Sodium carbonate (Na₂CO₃, 5.0 eq) is added, and the mixture is heated to reflux under an inert atmosphere for 12 hours.

  • After cooling, the mixture is poured into water, and the product is extracted with dichloromethane.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the final phosphorescent iridium(III) complex.[14]

G cluster_synthesis Phosphorescent Emitter Synthesis Start This compound Suzuki Suzuki Coupling (with Phenylboronic Acid) Start->Suzuki Ligand 7-fluoro-6-phenylisoquinoline (Ligand) Suzuki->Ligand Dimerization Cyclometalation with IrCl₃ (Formation of Dimer) Ligand->Dimerization Complexation Reaction with Ancillary Ligand (e.g., acac) Dimerization->Complexation Product Final Ir(III) Complex Complexation->Product

Caption: Synthetic workflow for a phosphorescent emitter.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of advanced OLED materials. Its strategically positioned reactive bromine handle and electronically-modifying fluorine substituent provide a powerful platform for the rational design of high-performance host materials, TADF emitters, and phosphorescent emitters. The protocols outlined in this technical guide, based on well-established and robust synthetic methodologies, offer a clear pathway for researchers and scientists to explore the potential of this exciting intermediate in the development of next-generation OLED technologies. Further research into the specific photophysical and device performance characteristics of materials derived from this compound is highly encouraged.

References

Troubleshooting & Optimization

preventing protodeboronation in Suzuki reactions with fluorinated isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Protodeboronation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the persistent challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions involving fluorinated isoquinoline boronic acids and their derivatives. As your Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the competing reaction pathways to empower you to solve challenges in your own systems.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing protodeboronation in the context of your specific substrates.

Q1: What is protodeboronation and why is it such a significant problem with fluorinated isoquinolines?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of your organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes your valuable isoquinoline starting material, converting it into a simple fluorinated isoquinoline byproduct. This not only reduces the yield of your desired coupled product but also complicates purification efforts.[3]

Fluorinated isoquinolines are particularly susceptible for two main reasons:

  • Heteroaromatic Nature: The presence of the basic nitrogen atom in the isoquinoline ring introduces complex decomposition pathways not typically observed with simple arylboronic acids.[1][3]

  • Electronic Effects: The strongly electron-withdrawing nature of fluorine substituents can increase the propensity of the boronic acid to undergo protodeboronation.[4][5]

Q2: What are the primary mechanisms driving protodeboronation in these systems?

A2: Protodeboronation is not a single reaction but can proceed through several mechanisms, which are highly dependent on the reaction pH and substrate structure.[1][6]

  • Base-Catalyzed Protodeboronation: This is the most common pathway in Suzuki reactions. The base, which is essential for the catalytic cycle, reacts with the boronic acid (Ar-B(OH)₂) to form a more reactive boronate species ([ArB(OH)₃]⁻).[2][7] This boronate can then be protonated by a proton source (like water) to yield the undesired byproduct.[4] For many heteroaromatic systems, this process is accelerated at high pH.[6]

  • Zwitterionic Decomposition: Some basic heteroaromatic boronic acids, particularly those where the nitrogen is positioned like in 2-pyridine boronic acid, can form a zwitterionic intermediate under neutral pH conditions.[1][3] This species can be highly unstable and undergo rapid, unimolecular fragmentation of the C-B bond.[3] Counterintuitively, for these specific cases, the addition of either acid or base can slow protodeboronation by shifting the equilibrium away from the reactive zwitterion.[1][3]

  • Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium(II) complexes, particularly those bearing bulky phosphine ligands, can directly catalyze the protodeboronation reaction.[8][9] This means your catalyst, intended for the productive coupling, might also be accelerating the undesired side reaction.

The challenge is that the conditions required for productive Suzuki coupling (base, catalyst) are also conditions that can promote protodeboronation. The key to success is to accelerate the desired transmetalation step of the Suzuki cycle so that it significantly outpaces the rate of protodeboronation.

Q3: How do I begin to control the competition between the desired Suzuki coupling and protodeboronation?

A3: You must manipulate the kinetics of the two competing pathways. The goal is to make the rate of the Suzuki transmetalation (k_transmetalation_) much faster than the rate of protodeboronation (k_protodeboronation_).

G cluster_0 Suzuki Catalytic Cycle (Desired) cluster_1 Protodeboronation Pathway (Undesired) A Ar-Pd(II)-X B Ar-Pd(II)-Ar' A->B Transmetalation (k_transmetalation) C Pd(0) B->C Reductive Elimination Product Ar-Ar' (Desired Product) B->Product C->A Oxidative Addition D Ar'-X E Ar-B(OH)₂ (Fluorinated Isoquinoline) F Ar-H (Deboronated Byproduct) E->F Protodeboronation (k_protodeboronation) Start Ar-B(OH)₂ + Ar'-X Start->A Start->E

Competition between Suzuki coupling and protodeboronation.

This is achieved by carefully selecting and optimizing your reaction parameters: the boronic acid surrogate, base, solvent, catalyst, and temperature.

Troubleshooting Guide

This section is designed to provide direct, actionable solutions to common experimental failures.

Scenario 1: My primary product is the deboronated fluorinated isoquinoline, with little to no desired product formed.

This indicates that k_protodeboronation_ >> k_transmetalation_. The boronic acid is decomposing before it can participate in the catalytic cycle.

Potential Cause Actionable Solution & Rationale
Boronic Acid Instability Switch to a more stable boronic acid surrogate. This is the most effective strategy. Using a surrogate that slowly releases the active boronic acid keeps its instantaneous concentration low, minimizing decomposition.[1][5] See the "Boronic Acid Surrogate Selection" table below for options.
Base is too Strong/Harsh Use a milder base. Strong bases like NaOH or KOH can aggressively promote protodeboronation.[10] Switch to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[10] CsF is also an excellent choice, particularly for fluorinated systems.[11]
High Water Content Reduce the proton source. Protodeboronation requires a proton.[10] Use anhydrous solvents or minimize the amount of water in your co-solvent system. For example, switch from dioxane/H₂O (4:1) to (10:1) or even use anhydrous THF.[10]
Temperature is too High Lower the reaction temperature. Higher temperatures accelerate all reactions, but often increase the rate of decomposition more significantly than the rate of coupling.[2][10] Start at a moderate temperature (e.g., 60-80 °C) and only increase if no reaction occurs.
Scenario 2: My reaction is slow, and I see both unreacted starting material and the deboronated byproduct.

This suggests that the rates of protodeboronation and transmetalation are comparable (k_protodeboronation_ ≈ k_transmetalation_), and/or the catalytic cycle is inefficient.

Potential Cause Actionable Solution & Rationale
Inefficient Catalyst System Employ a highly active catalyst and ligand. An efficient catalyst will speed up the entire Suzuki cycle, especially transmetalation and reductive elimination, helping the desired reaction outcompete decomposition.[10] Consider modern Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[12][13]
Poor Catalyst Activation Use a modern precatalyst. Buchwald G3 or G4 precatalysts are designed for rapid and efficient generation of the active Pd(0) species under mild conditions, which is crucial when dealing with unstable substrates.[5][13]
Bulky Ligand-Induced Decomposition Screen alternative ligands. While bulky, electron-rich ligands are excellent for promoting difficult couplings, they can also sometimes accelerate Pd-catalyzed protodeboronation.[8][9] If you suspect this, screening a ligand with slightly different steric or electronic properties may be beneficial.
Slow Transmetalation Step Re-evaluate the base/solvent system. The transmetalation step is often rate-limiting and is facilitated by the base.[14][15] Ensure your chosen base is sufficiently soluble and active in your solvent system. A switch to K₃PO₄, which has good solubility in some organic solvents, or using a phase-transfer catalyst in biphasic systems might help.
Data & Protocols
Table 1: Boronic Acid Surrogate Selection Guide

Using a stable surrogate is often the key to success. This "slow-release" strategy ensures the concentration of the unstable boronic acid remains low throughout the reaction.[1]

Surrogate Structure Example Advantages Disadvantages Typical Deprotection/Use Conditions
MIDA Boronates Ar-B(MIDA)Highly stable, crystalline, air-stable solids. Excellent for slow-release.[1][3][16]Requires an extra synthetic step to prepare. Deprotection can be slow.Mild aqueous base (e.g., NaOH, K₃PO₄) slowly hydrolyzes the ester in situ.[5]
Organotrifluoroborates Ar-BF₃KAir-stable, crystalline solids. Generally more stable than boronic acids.[3][17][18][19]Requires base for hydrolysis to the active boronic acid/boronate.Aqueous base (e.g., K₂CO₃, Na₂CO₃) in a protic solvent like ethanol.[17][19]
Pinacol Esters Ar-B(pin)More stable than corresponding boronic acids, readily available.[3][16]Less stable than MIDA esters or trifluoroborates; can still undergo protodeboronation.Requires aqueous base for hydrolysis to the active species.
Protocol 1: General Suzuki Coupling Optimized to Suppress Protodeboronation

This protocol is a robust starting point for coupling a fluorinated isoquinoline-boronic acid surrogate with an aryl halide (Ar-X).

Reagents & Setup:

  • Reaction Vessel: Oven-dried Schlenk flask or microwave vial with a magnetic stir bar.

  • Reagents:

    • Fluorinated Isoquinoline-MIDA boronate (1.2 equiv)

    • Aryl Halide (1.0 equiv, limiting reagent)

    • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Base (Potassium Phosphate, K₃PO₄, finely powdered, 3.0 equiv)

    • Solvent (Anhydrous 1,4-Dioxane or Toluene, to achieve ~0.1 M concentration)

Procedure:

  • Vessel Preparation: To the reaction vessel, add the isoquinoline-MIDA boronate, aryl halide, K₃PO₄, and palladium precatalyst.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the aryl halide and the formation of the product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

If the general protocol fails, use this decision tree to guide your optimization strategy.

G Start Initial Reaction Result: Low Yield / High Protodeboronation Q1 Are you using a boronic acid surrogate (MIDA, -BF₃K)? Start->Q1 A1_No Action: Switch to a MIDA boronate or Trifluoroborate salt. Q1->A1_No No A1_Yes Proceed to optimize other parameters. Q1->A1_Yes Yes End Optimized Reaction A1_No->End Q2 What base are you using? A1_Yes->Q2 A2_Strong Action: Switch to a milder base (K₃PO₄, K₂CO₃, CsF). Q2->A2_Strong Strong (NaOH, etc.) A2_Mild Proceed. Q2->A2_Mild Mild (K₃PO₄, etc.) A2_Strong->End Q3 What is the reaction temperature? A2_Mild->Q3 A3_High Action: Lower temperature to 60-80 °C. Q3->A3_High High (>100 °C) A3_Low Proceed. Q3->A3_Low Moderate (≤80 °C) A3_High->End Q4 What catalyst system are you using? A3_Low->Q4 A4_Old Action: Use a modern precatalyst (e.g., Buchwald G3/G4) with a highly active ligand (e.g., XPhos). Q4->A4_Old e.g., Pd(PPh₃)₄ A4_Modern Consider screening alternative ligands. Q4->A4_Modern e.g., Buchwald Precatalyst A4_Old->End A4_Modern->End

A decision tree for troubleshooting protodeboronation.

References

Technical Support Center: Regioselective Functionalization of Di-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective functionalization of di-substituted isoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis and modification of these vital heterocyclic scaffolds. Isoquinolines are a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] However, precisely controlling the site of functionalization on an already substituted isoquinoline ring presents a significant synthetic challenge.[1][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab, helping you optimize your reactions for yield, purity, and, most critically, regioselectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a series of recommended solutions grounded in mechanistic principles.

Issue 1: Poor or Incorrect Regioselectivity

Symptom: You are obtaining a mixture of isomers (e.g., functionalization at both C5 and C8) or the reaction is favoring the undesired regioisomer.

Causality Analysis: Regioselectivity in C-H functionalization is a delicate balance of electronic effects, steric hindrance, and the nature of the catalytic system.[5][6] The nitrogen atom influences the electronic properties of the ring, but substituents and the catalyst's steric profile can override these innate tendencies. For di-substituted isoquinolines, the existing substituents create a complex steric and electronic environment that can lead to multiple reactive sites.

Solutions & Optimization Strategies:

  • Modify the Directing Group (DG): The structure of your directing group is a primary determinant of regioselectivity.[1][5]

    • Increase Steric Bulk: A bulkier DG can physically block one ortho C-H bond, forcing the catalyst to activate the less hindered position.

    • Alter Rigidity and Length: A more rigid or shorter linker in the DG can restrict the catalyst's reach, favoring the proximal C-H bond. Conversely, a longer, more flexible linker may allow access to a more distant but electronically favorable site. Common directing groups include N-methoxyamides, oximes, and hydrazones.[5][7][8]

  • Screen Catalysts and Ligands: The metal center and its associated ligands create a unique steric and electronic environment that dictates which C-H bond is approached.[5]

    • Transition Metal: Palladium, Rhodium, Ruthenium, and Cobalt are frequently used.[1][9] Rhodium(III) catalysts, for instance, have shown high efficiency and unique selectivity profiles in C-H activation.[8][9]

    • Ligand Modification: For palladium-catalyzed reactions, switching from bulky phosphine ligands (e.g., XPhos) to less demanding ones (e.g., PPh₃) or even ligandless conditions can dramatically alter the outcome. Ligands directly influence the steric accessibility around the metal.[5]

  • Adjust Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamic one.

    • Solvent: The solvent can influence the stability of the transition state. Screen a range of polar aprotic (e.g., DMF, DMAc) and nonpolar (e.g., Toluene, Dioxane) solvents.

    • Additives: The presence of additives like pivalic acid (PivOH) or silver salts can be crucial, not only for catalytic turnover but also for influencing the reaction pathway and selectivity.[1]

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity (Mixture of Isomers) q1 Is a Directing Group (DG) in use? start->q1 action1 Modify DG: 1. Change Steric Bulk 2. Adjust Linker Length/Rigidity q1->action1  Yes action2 Screen Metal Catalysts (Pd, Rh, Ru, Co) q1->action2  No / No Effect action3 Screen Ligands (Vary Sterics/Electronics) action1->action3 action2->action3 action4 Optimize Conditions: 1. Lower Temperature 2. Screen Solvents 3. Evaluate Additives action3->action4 end Achieved Desired Regioselectivity action4->end

Caption: A decision workflow for troubleshooting poor regioselectivity.

Issue 2: Low or No Product Yield

Symptom: The reaction is sluggish, stalls, or fails to produce the desired functionalized isoquinoline, with starting material remaining.

Causality Analysis: Low yields can stem from an inactive catalyst, inappropriate reaction conditions, or degradation of starting materials or products. The C-H activation step is often the rate-limiting step and is highly sensitive to the chosen parameters.

Solutions & Optimization Strategies:

  • Verify Catalyst and Reagent Quality:

    • Catalyst Activity: Ensure the transition metal precursor is from a reliable source and has not degraded. Some catalysts are sensitive to air and moisture.

    • Oxidant Potency: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalytic species.[1] Use a fresh, properly stored oxidant, as their effectiveness can degrade over time.[5]

    • Anhydrous Conditions: Strictly maintain an inert atmosphere (Argon or Nitrogen) and use anhydrous solvents, as water can poison the catalyst.

  • Optimize Reaction Temperature and Time:

    • Temperature: While lower temperatures can improve selectivity, C-H activation often requires significant thermal energy. If the reaction is not proceeding, incrementally increase the temperature, being mindful of potential side reactions or catalyst decomposition at very high temperatures.[5]

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can sometimes lead to product degradation.

  • Re-evaluate Stoichiometry:

    • Ensure the catalyst loading is appropriate (typically 5-10 mol%).

    • The stoichiometry of the oxidant and any additives is often critical. A 2:1 or 3:1 ratio of oxidant to substrate is common.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalytic system for my specific di-substituted isoquinoline?

A1: The choice depends on the desired transformation and the substitution pattern. The three main strategies are transition-metal catalysis (e.g., Pd, Rh) and photoredox catalysis.

Catalytic SystemPrimary ApplicationDirecting Group (DG)Key Features
Palladium (Pd) C-H activation/annulation to build new rings; Arylation, Alkenylation.[1]Often required (e.g., N-methoxyamides).[1][5]Robust, well-studied, but often requires high temperatures and an oxidant.[1]
Rhodium (Rh) C-H activation/annulation with diverse partners like alkynes and diazo compounds.[8][9][10]Very effective with oxime or hydrazone DGs, which can act as internal oxidants.[7][8]Often proceeds under milder conditions and can be redox-neutral, avoiding external oxidants.[8]
Photoredox Introduction of alkyl groups; Radical-mediated transformations.[11][12]Typically not required; relies on the inherent reactivity of the isoquinoline ring.Operates at room temperature under visible light; offers unique reactivity pathways inaccessible to transition metals.[11][13]

Q2: What is the mechanistic role of the directing group in controlling regioselectivity?

A2: The directing group is a functional group on the substrate that coordinates to the transition metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond, usually in an ortho position, facilitating its cleavage.[1][5] This forms a stable metallacycle intermediate, which is the key to achieving high regioselectivity. The geometry and rigidity of this metallacycle dictate which C-H bond is activated.[5]

Mechanism: Directing Group-Assisted C-H Activation

G sub Substrate (with DG) coord Coordination sub->coord cat [M]-L (Catalyst) cat->coord partner Coupling Partner insert Migratory Insertion partner->insert product Functionalized Product cha C-H Activation (Forms Metallacycle) coord->cha DG brings [M] close to C-H cha->insert re Reductive Elimination insert->re re->cat Catalyst Regeneration re->product

Caption: The catalytic cycle for a typical directing group-assisted C-H functionalization.

Q3: My reaction requires an N-Oxide version of the isoquinoline. Why is this necessary and how does it affect regioselectivity?

A3: Using an isoquinoline N-oxide is a powerful strategy, particularly for functionalizing the C8 position. The N-oxide group acts as an excellent directing group for metals like Rhodium and Palladium.[14][15] It coordinates strongly to the metal center and positions it perfectly for C8-H activation. Furthermore, the N-oxide electronically deactivates the pyridine ring, making the carbocyclic ring more susceptible to functionalization. After the reaction, the N-oxide can often be easily removed to yield the desired substituted isoquinoline.

Q4: When should I consider a photoredox-catalyzed approach over a traditional transition-metal-catalyzed one?

A4: Consider photoredox catalysis when:

  • You need to introduce functional groups (like alkyl or trifluoromethyl groups) that are challenging to install via traditional cross-coupling.

  • Your substrate is sensitive to the high temperatures often required for transition-metal-catalyzed C-H activation.[16]

  • You want to explore alternative, milder reaction conditions that avoid heavy metals or harsh oxidants.[11]

  • You are targeting a specific regioselectivity that is governed by radical stability rather than coordination chemistry. Photoredox reactions can sometimes provide complementary selectivity to metal-catalyzed methods.[12]

Key Experimental Protocol: Palladium-Catalyzed C-H Activation/Annulation

This protocol is a representative example for the synthesis of a 3,4-disubstituted hydroisoquinolone, adapted from established methodologies.[1][5]

Reaction: Synthesis of a 3,4-dihydroisoquinolin-1(2H)-one from an N-methoxybenzamide and a 2,3-allenoic acid ester.[1]

Materials:

  • N-methoxybenzamide derivative (1.0 equiv)

  • 2,3-allenoic acid ester (3.0 equiv)

  • Pd(CH₃CN)₂Cl₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an Argon atmosphere, add the N-methoxybenzamide (0.50 mmol, 1.0 equiv), Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add the 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv) and DIPEA (1.0 mmol, 2.0 equiv) to the mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.

  • Stir the reaction mixture for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Validation: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. 2D NMR experiments (e.g., NOESY) can be crucial for unambiguously determining the regioselectivity.[1]

References

selecting the optimal base and solvent for 6-Bromo-7-fluoroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 6-Bromo-7-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your synthetic strategies, focusing on the critical selection of bases and solvents for common cross-coupling and nucleophilic substitution reactions.

Understanding the Substrate: this compound

This compound is a unique substrate with distinct electronic and steric properties that influence its reactivity. The isoquinoline core possesses a nitrogen atom with a predicted pKa of approximately 4.25[1], making it a weak base that can potentially interact with catalytic systems. The electron-withdrawing nature of the fluorine atom and the isoquinoline nitrogen deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).

The primary reactive sites for synthetic diversification are the C-6 bromine and the C-7 fluorine atoms. A key challenge and opportunity lie in the chemoselective functionalization of one halide over the other. Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond, allowing for selective functionalization at the C-6 position.

Troubleshooting Guide: Common Issues in this compound Reactions

This section addresses specific problems that may be encountered during the functionalization of this compound, providing probable causes and actionable solutions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Probable Cause Explanation Recommended Solution
Insufficient Basicity The transmetalation step of the Suzuki-Miyaura catalytic cycle requires a base to activate the boronic acid.[2][3] If the base is too weak or sterically hindered, this step can be slow or completely stalled.Use a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal performance. For base-sensitive substrates, consider using milder fluoride-based bases like KF, particularly with free boronic acids.[3]
Catalyst Deactivation The isoquinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Additionally, oxygen can irreversibly oxidize the Pd(0) active species.Ensure thorough degassing of solvents and reaction mixtures.[4] Consider using pre-catalysts like XPhos Pd G3/G4, which are designed for robust activation and resistance to deactivation.[5]
Poor Substrate Solubility Inadequate solubility of this compound or the boronic acid can lead to a heterogeneous reaction mixture and poor reaction kinetics.Choose a solvent system that ensures good solubility for all reactants. A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is often effective.[4][6] Based on data for the related 6-bromoquinoline, polar aprotic solvents such as acetone, acetonitrile, and THF are good starting points.[7]
Boronic Acid Decomposition Boronic acids, especially heteroaromatic and electron-deficient ones, can be prone to protodeboronation (hydrolysis) under the reaction conditions, particularly at elevated temperatures.[5]Use the boronic acid in a slight excess (1.2-1.5 equivalents). Consider using the more stable pinacol boronate esters (Bpin) or trifluoroborate salts.[5] If using a free boronic acid, a fast catalyst is crucial to "outrun" the decomposition.[3]

Issue 2: Poor Yield or Multiple Products in Buchwald-Hartwig Amination

Probable Cause Explanation Recommended Solution
Inappropriate Base Selection Strong, non-coordinating bases are required to deprotonate the amine without interfering with the catalyst.[8] Using a base that is too weak will result in a slow or incomplete reaction. Conversely, some strong bases can lead to substrate degradation.Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base for Buchwald-Hartwig aminations.[8] For base-sensitive substrates, weaker carbonate bases like Cs₂CO₃ can be effective, often requiring higher temperatures.[9]
Incorrect Ligand Choice The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reductive elimination step. The choice of ligand is highly dependent on the specific amine and aryl halide.[10][11]For primary and secondary amines, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BINAP are often highly effective.[8][10] Xantphos is another excellent choice, particularly for challenging couplings.[8]
Side Reaction: Hydrodehalogenation This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be promoted by certain bases and solvent conditions, especially in the presence of trace water.Ensure the use of anhydrous solvents and reagents. The choice of a bulky ligand can sometimes suppress this side reaction by favoring reductive elimination.
Side Reaction: Homocoupling of Amine While less common, under certain conditions, the amine can couple with itself.This is often an indication of an inefficient catalytic cycle. Re-optimization of the ligand, base, and temperature is recommended.

Issue 3: Unexpected Reaction at the C-7 Fluorine Position

Probable Cause Explanation Recommended Solution
Nucleophilic Aromatic Substitution (SNAr) While the C-Br bond is more reactive in palladium catalysis, the C-F bond is susceptible to SNAr, especially with strong nucleophiles and at high temperatures. The electron-withdrawing nature of the isoquinoline ring system activates the C-F bond for this type of reaction.[12][13]To favor reaction at C-6, use milder reaction conditions (lower temperature, weaker base). For cross-coupling, ensure the palladium catalyst is highly active to promote reaction at the C-Br bond at a lower temperature than that required for SNAr at the C-F bond.
Harsh Reaction Conditions Prolonged heating at high temperatures can provide enough energy to overcome the activation barrier for C-F bond cleavage, either through palladium catalysis or SNAr.Monitor the reaction closely and stop it once the starting material is consumed. Screen for lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: Which position is more reactive on this compound, C-6 (Br) or C-7 (F)?

A1: The reactivity depends on the type of reaction:

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The Carbon-Bromine (C-Br) bond at the C-6 position is significantly more reactive. The oxidative addition of a C-Br bond to a Pd(0) catalyst has a much lower activation energy than that of a C-F bond. This allows for highly chemoselective functionalization at the C-6 position.

  • For Nucleophilic Aromatic Substitution (SNAr): The Carbon-Fluorine (C-F) bond at the C-7 position can be more reactive. Fluorine is a poor leaving group in Sₙ1 and Sₙ2 reactions, but in SNAr, its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[12][13] The rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing fluorine atom.

Q2: How do I choose the optimal base for my reaction?

A2: The choice of base is critical and depends on the reaction type:

  • Suzuki-Miyaura Coupling: A base is required to activate the boronic acid, forming a more nucleophilic borate species.[2][14] Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength of the base can influence the reaction rate, with stronger bases often leading to faster reactions. However, for substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) may be preferable.[3]

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle.[10] Alkali metal alkoxides, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), are frequently used.[8] The choice may depend on the pKa of the amine being coupled.

Q3: What is the best solvent for reactions with this compound?

A3: The ideal solvent should dissolve all reactants and be compatible with the reaction conditions.

  • General Considerations: Based on the properties of the related 6-bromoquinoline, polar aprotic solvents like 1,4-dioxane, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are good starting points.[7]

  • For Cross-Coupling Reactions: Aprotic polar solvents are generally preferred. For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, DMF, toluene) with water is often used to dissolve the inorganic base.[4] The choice of solvent can also influence chemoselectivity in di- or poly-halogenated substrates.[7][9][15][16][17] Nonpolar solvents may favor reaction at one site, while polar solvents may favor another, depending on the nature of the active catalytic species in solution.[7][16]

Q4: Can I perform a sequential cross-coupling on both the C-6 and C-7 positions?

A4: Yes, this is a key synthetic utility of this molecule. A common strategy is to first perform a palladium-catalyzed cross-coupling reaction at the more reactive C-6 bromine position under standard conditions. The resulting product, now containing a fluorine at C-7, can then undergo a second reaction. This could be another cross-coupling targeting the C-F bond (which would require more forcing conditions and specialized catalysts) or, more commonly, a nucleophilic aromatic substitution (SNAr) at the C-7 position.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization will likely be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C-6

This protocol is adapted from procedures for similar bromo-isoquinoline systems.[4]

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., Argon or Nitrogen).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G3, 1-2 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C-6

This protocol is based on established methods for the amination of bromo-quinoline derivatives.[8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos or XPhos, 4-6 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a dry Schlenk tube or reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl if a strong base was used). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Visualization of Key Concepts

Decision Workflow for Base and Solvent Selection

G start Reaction Type? suzuki Suzuki-Miyaura Coupling start->suzuki C-C Bond buchwald Buchwald-Hartwig Amination start->buchwald C-N Bond snar Nucleophilic Aromatic Substitution (SNAr) start->snar C-Nu Bond (at C-F) suzuki_base Base Selection: - K2CO3 (General) - K3PO4 / Cs2CO3 (Stronger) - KF (Mild, for sensitive substrates) suzuki->suzuki_base Base suzuki_solvent Solvent Selection: - Dioxane/H2O - DMF/H2O - Toluene/H2O suzuki->suzuki_solvent Solvent buchwald_base Base Selection: - NaOtBu (Strong, General) - LHMDS (Very Strong) - Cs2CO3 (Milder, for sensitive substrates) buchwald->buchwald_base Base buchwald_solvent Solvent Selection: - Toluene (Anhydrous) - Dioxane (Anhydrous) - THF (Anhydrous) buchwald->buchwald_solvent Solvent snar_base Base Selection: - K2CO3 / DIPEA (General) - NaH (Strong, for poor nucleophiles) snar->snar_base Base snar_solvent Solvent Selection: - DMF - DMSO - NMP snar->snar_solvent Solvent

Caption: Decision tree for selecting the appropriate base and solvent.

Chemoselectivity in Cross-Coupling Reactions

G cluster_pd Pd-Catalyzed Cross-Coupling substrate This compound pd_catalyst Pd(0)L_n Catalyst + Base + Coupling Partner substrate->pd_catalyst product_br Reaction at C-Br (Major Product) pd_catalyst->product_br Lower Activation Energy (Favored Pathway) no_reaction_f Reaction at C-F (Generally Not Observed) pd_catalyst->no_reaction_f Higher Activation Energy (Disfavored Pathway)

Caption: Chemoselectivity in Pd-catalyzed reactions on this compound.

References

Technical Support Center: Workup and Isolation of Polar Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A a Senior Application Scientist, this guide provides troubleshooting strategies and practical solutions for common challenges encountered during the workup and isolation of polar isoquinoline derivatives. The content is structured in a question-and-answer format to directly address specific experimental issues.

Introduction to the Challenge

Isoquinoline alkaloids are a vast and structurally diverse class of natural products, many of which exhibit significant biological activities, including antitumor, antibacterial, and neuroprotective effects.[1][2][3][4] A significant subset of these compounds is highly polar, often due to the presence of multiple hydroxyl, methoxy, or quaternary ammonium groups. This polarity presents considerable challenges during their isolation and purification. Standard workup and chromatographic techniques often lead to poor recovery, persistent emulsions, and difficult separations. This guide is designed to help you navigate these common pitfalls with field-proven insights and robust protocols.

Section A: Troubleshooting Initial Workup & Extraction

Question 1: My reaction mixture formed a persistent emulsion during the initial liquid-liquid extraction (LLE). How can I break it?

Answer: Emulsion formation is one of the most frequent problems in LLE, especially with complex crude mixtures containing surfactant-like compounds.[5] Shaking the separatory funnel too vigorously is a common cause.[5][6]

Immediate Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.[7]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid NaCl to the funnel.[5][8][9] This increases the ionic strength and density of the aqueous layer, which helps force the separation of the organic and aqueous phases.[5][8]

  • Filtration: Gently filter the entire mixture through a plug of glass wool or Celite®. This can physically disrupt the emulsion layer.[5][7][8]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to break the emulsion.[5][8][9]

  • Solvent Modification: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can help solubilize emulsifying agents.[5][8]

Preventative Strategies for Future Extractions:

  • Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to ensure adequate mixing without high shear forces.[5][6]

  • If working with a reaction solvent like acetonitrile or THF, which are partially water-miscible, it's best to remove them under reduced pressure before starting the aqueous workup.[10]

Question 2: I'm losing my highly polar isoquinoline product to the aqueous layer during extraction. How can I improve recovery?

Answer: This is a classic problem when the target compound has high water solubility. The key is to manipulate the pH of the aqueous layer to ensure your basic isoquinoline is in its neutral, more lipophilic form before extracting with an organic solvent.

Core Principle: Acid-Base Extraction

The basicity of the isoquinoline nitrogen (pKa typically around 5.4 for the parent structure, but varies with substitution) allows for selective extraction.[11][12]

  • In Acidic Solution (pH < pKa): The nitrogen is protonated (R₃NH⁺), forming a salt that is highly soluble in the aqueous layer.

  • In Basic Solution (pH > pKa): The nitrogen is deprotonated (R₃N), making the molecule neutral and more soluble in the organic layer.

A robust acid-base extraction workflow is the most effective strategy.[13]

Workflow Diagram: Acid-Base Extraction for Isoquinolines

G start Crude Mixture in Organic Solvent (e.g., EtOAc) acid_extract Extract with dilute acid (e.g., 1% HCl) start->acid_extract aq_acid Aqueous Layer 1 (Contains Protonated Isoquinoline Salt) acid_extract->aq_acid Product Moves to Aqueous org_neutral Organic Layer 1 (Contains Neutral Impurities) -> Discard or Analyze acid_extract->org_neutral Impurities Remain basify Adjust Aqueous Layer 1 to pH 9-10 with NaOH/NH4OH aq_acid->basify org_extract Extract with Organic Solvent (e.g., DCM/EtOAc) basify->org_extract aq_base Aqueous Layer 2 (Contains Polar Impurities) -> Discard org_extract->aq_base Impurities Remain org_product Organic Layer 2 (Contains Neutral Isoquinoline) -> Dry, Concentrate, Purify org_extract->org_product Product Moves to Organic

Caption: Decision workflow for a typical acid-base extraction.

Optimization Tips:

  • Choice of Organic Solvent: For highly polar neutral alkaloids, a more polar, water-immiscible solvent like dichloromethane (DCM) or a 3:1 mixture of chloroform/isopropanol may be more effective than ethyl acetate or ether.[10]

  • Salting Out: Before back-extracting the basified solution, add NaCl to saturation. This decreases the solubility of your neutral product in the aqueous phase, driving it into the organic layer.[14]

  • Multiple Extractions: Perform three to five extractions with smaller volumes of organic solvent rather than one large extraction to maximize recovery.[6]

Section B: Troubleshooting Chromatographic Purification

Question 3: My basic isoquinoline compound is showing severe peak tailing on my silica gel column. What's happening and how do I fix it?

Answer: This is a very common issue. The primary cause of peak tailing for basic compounds like isoquinolines on standard silica gel is a strong, secondary interaction between the basic nitrogen of your analyte and acidic silanol groups (Si-OH) on the silica surface.[15][16] This leads to a non-ideal retention mechanism, causing the peak to tail.[15]

Solutions to Mitigate Peak Tailing:

  • Mobile Phase Modification:

    • Add a Basic Modifier: The most common solution is to add a small amount of a competing base to your mobile phase to mask the acidic silanol sites.[17]

      • For Flash Chromatography: Add 0.5-2% triethylamine (TEA) or 1-2% ammonium hydroxide to the solvent system (e.g., DCM/Methanol/NH₄OH).[17][18]

      • For HPLC: Use a buffer or additive. Operating at a low pH (e.g., 2.5-4 with formic or phosphoric acid) protonates the silanols and minimizes interaction.[16][17][19]

  • Stationary Phase Selection:

    • Deactivated Silica: Pre-treat your packed silica column by flushing it with a solvent system containing a base (like 1-2% TEA) before loading your sample.[17]

    • Alternative Stationary Phases: If tailing persists, switch to a less acidic stationary phase.[20]

      • Alumina (Basic or Neutral): An excellent choice for basic compounds.[21]

      • Bonded Phases: Diol or amine-functionalized silica can provide different selectivity and reduce silanol interactions.[17]

    • Reversed-Phase Chromatography: For many polar alkaloids, reversed-phase (e.g., C18) chromatography is a superior alternative.[22][23]

Table 1: Stationary Phase Comparison for Polar Isoquinoline Purification

Stationary PhasePrinciple of SeparationAdvantagesDisadvantagesBest For
Silica Gel Adsorption (Normal-Phase)Low cost, high resolving power for many compounds.[21]Acidic surface causes tailing and potential degradation of basic compounds.[20][21]Less polar derivatives; requires mobile phase modifiers for polar bases.
Alumina Adsorption (Normal-Phase)Available in neutral or basic grades, ideal for acid-sensitive compounds.Can have lower resolution than silica; activity can vary with water content.Basic and acid-sensitive isoquinolines.
Reversed-Phase (C18) PartitioningExcellent for polar compounds; highly reproducible.[22]Requires aqueous mobile phases; may have poor retention for very polar compounds.Polar isoquinoline salts and derivatives soluble in water/methanol mixtures.
HILIC PartitioningSuperior retention for very polar compounds that are not retained on C18.[24][25]Requires careful equilibration; mechanism can be complex.Highly hydroxylated or quaternary isoquinolines.
Question 4: My compound is too polar for reversed-phase (it elutes in the void volume) and too polar for normal-phase (it won't elute from the silica). What are my options?

Answer: This situation calls for a specialized chromatographic technique known as Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is the method of choice for separating highly polar compounds that are poorly retained in reversed-phase liquid chromatography (RP-LC).[24][26]

How HILIC Works: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically 50-95% acetonitrile) and a small amount of aqueous buffer.[25] The polar analytes partition into a water-enriched layer that forms on the surface of the stationary phase, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[24]

Starting Parameters for HILIC Method Development:

  • Column: Bare silica, Amide, or Diol phase.

  • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate or Acetate.

  • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate or Acetate.

  • Gradient: Start with a high concentration of Mobile Phase A and gradually increase B.

The high organic content of the mobile phase in HILIC also provides an advantage when using mass spectrometry (MS) detection, as it promotes more efficient desolvation and ionization, leading to higher sensitivity.[27]

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 6-Bromo-7-fluoroisoquinoline and its Bromo-Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, isoquinoline and its derivatives represent a privileged scaffold, forming the structural core of numerous biologically active compounds and functional materials. The strategic functionalization of the isoquinoline ring is paramount for tuning molecular properties and exploring structure-activity relationships. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as powerful and versatile methods for forging new carbon-carbon and carbon-nitrogen bonds.

This guide provides an in-depth comparative analysis of the reactivity of 6-Bromo-7-fluoroisoquinoline versus other positional bromo-isoquinoline isomers in these key transformations. By delving into the electronic effects governing their reactivity and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Decisive Influence of Substituent Position on Reactivity

The reactivity of a bromo-isoquinoline in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the electronic environment of the carbon-bromine (C-Br) bond. The position of the bromine atom on the isoquinoline ring, as well as the presence of other substituents, significantly modulates the electron density of the aromatic system, thereby influencing the ease of oxidative addition to the palladium catalyst—the rate-determining step in many cross-coupling catalytic cycles.[1][2]

The general trend in the reactivity of aryl halides in these reactions follows the order of bond dissociation energy: I > Br > Cl > F.[1] This means that, all else being equal, a C-Br bond is more readily cleaved by the palladium catalyst than a C-Cl bond, leading to milder reaction conditions and often higher yields.

Within the isoquinoline scaffold, the nitrogen atom, being electronegative, deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C1 and C3 positions.[3] When considering palladium-catalyzed cross-coupling reactions, which proceed via a different mechanism, the electron-withdrawing nature of the nitrogen atom still plays a crucial role in influencing the electron density at various positions around the ring.

For this compound, the presence of a fluorine atom at the 7-position introduces a strong inductive electron-withdrawing effect. This effect, ortho to the bromine at the 6-position, is expected to make the C6 carbon more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. This enhanced electrophilicity should, in principle, render this compound more reactive than its non-fluorinated counterpart, 6-bromoisoquinoline, under similar reaction conditions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance.[4] The choice of bromo-isoquinoline isomer can have a significant impact on the efficiency of this transformation.

SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)ObservationsReference
6-Bromoisoquinoline-1-carbonitrile Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-10070-95Versatile for coupling with various aryl and heteroaryl boronic acids.[1][1]
3-Bromoquinoline Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-90HighEffective for the synthesis of 3-arylquinolines.[5][5]
6-Bromo-4-chloroquinoline-3-carbonitrile Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80HighSelective coupling at the more reactive C6-Br position.[6][6]

Based on the electronic principles discussed, this compound is anticipated to exhibit enhanced reactivity in Suzuki-Miyaura coupling compared to other isomers lacking the activating fluorine substituent. This would likely translate to shorter reaction times, lower catalyst loadings, or higher yields under otherwise identical conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline Derivatives

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-isoquinoline with an arylboronic acid.

Materials:

  • 6-Bromoisoquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the 6-bromoisoquinoline derivative, arylboronic acid, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[7][8] The electronic nature of the bromo-isoquinoline substrate is a critical factor for the success of this reaction.

A notable example is the kiloscale synthesis of a pharmaceutical intermediate via the Buchwald-Hartwig amination of 6-bromoisoquinoline-1-carbonitrile.[9] The reaction was found to be most effective using Pd(dba)₂ with BINAP as the ligand and Cs₂CO₃ as the base in THF, affording the desired product in 80% yield.[9]

SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)ObservationsReference
6-Bromoisoquinoline-1-carbonitrile Pd(dba)₂ / BINAPCs₂CO₃THFN/A80Optimized for large-scale synthesis.[9][9]
6-Bromoquinoline Pd₂(dba)₃ / XantphosNaOtBuToluene90-11065-85General conditions for various amines.[3][3]

The electron-withdrawing cyano group at the 1-position and the bromine at the 6-position in 6-bromoisoquinoline-1-carbonitrile likely contribute to its successful amination. Similarly, the fluorine atom in this compound is expected to enhance its reactivity in Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-isoquinoline

This protocol is adapted from the optimized conditions for the amination of 6-bromoisoquinoline-1-carbonitrile.[9]

Materials:

  • 6-Bromo-isoquinoline derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dba)₂, 1-2 mol%)

  • Ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, ligand, and base.

  • Add the 6-bromo-isoquinoline derivative and the amine.

  • Add anhydrous THF via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., reflux).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_ArBr L₂Pd(II)(Ar)(Br) Pd0->PdII_ArBr Oxidative Addition (Ar-Br) PdII_Amine [L₂Pd(II)(Ar)(HNR₂)]⁺Br⁻ PdII_ArBr->PdII_Amine + HNR₂ PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido - HBr (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling provides a powerful means to introduce alkynyl moieties onto the isoquinoline scaffold, opening avenues for further functionalization.[10] The reactivity of bromo-isoquinolines in this reaction is also highly dependent on their electronic properties.

The reactivity of aryl halides in Sonogashira coupling follows the general trend I > OTf > Br > Cl.[11] For bromo-isoquinolines, the reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[12]

SubstrateCatalyst SystemBaseSolventTemp (°C)ObservationsReference
6-Bromoisoquinoline-1-carbonitrile PdCl₂(PPh₃)₂ / CuITEA or DIPEATHF or DMFRT to 80Standard conditions for Sonogashira coupling.[12][12]
6-Bromoisoquinoline-1-carbonitrile (Copper-free) Pd(PPh₃)₄Cs₂CO₃ or K₂CO₃Dioxane or Toluene80-110Mitigates alkyne homocoupling.[12][12]

The electron-withdrawing fluorine in this compound is expected to facilitate the oxidative addition step, making it a more reactive substrate in Sonogashira coupling compared to isomers without such activation.

Experimental Protocol: Sonogashira Coupling of a Bromo-isoquinoline

This protocol outlines a general procedure for the Sonogashira coupling of a bromo-isoquinoline with a terminal alkyne.

Materials:

  • 6-Bromo-isoquinoline derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv)

  • Copper(I) iodide (CuI, 0.04-0.10 equiv)

  • Amine base (e.g., TEA or DIPEA, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 6-bromo-isoquinoline derivative, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent to dissolve the solids.

  • Add the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required (typically RT to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The reactivity of bromo-isoquinoline isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors. While the general reactivity trend of aryl halides provides a foundational understanding, the specific substitution pattern on the isoquinoline ring is a critical determinant of reaction efficiency.

This compound, with its electron-withdrawing fluorine atom positioned ortho to the bromine, is predicted to be a highly reactive substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enhanced reactivity can be leveraged by researchers to achieve desired transformations under milder conditions, potentially leading to improved yields and functional group tolerance. In contrast, bromo-isoquinolines lacking such activating groups may require more forcing conditions to achieve comparable results. The choice of the optimal bromo-isoquinoline isomer will, therefore, depend on the specific synthetic target and the desired reaction conditions.

References

A Senior Application Scientist's Guide: Validating 6-Bromo-7-fluoroisoquinoline as a Superior Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous FDA-approved drugs and natural products.[1][2][3] Its versatility allows for a wide range of pharmacological activities, from anticancer to antimicrobial agents.[1][3] However, the success of any drug discovery program hinges on the strategic selection of foundational building blocks that enable rapid, efficient, and diverse library synthesis. This guide provides an in-depth validation of 6-Bromo-7-fluoroisoquinoline as a superior chemical intermediate, designed for researchers and drug development professionals seeking to optimize their synthetic strategies.

We will objectively compare its performance against relevant alternatives, supported by established chemical principles and representative experimental data, to demonstrate its unique advantages in constructing complex molecular architectures.

The Strategic Advantage: Unpacking the Reactivity of this compound

The power of this compound lies in the specific arrangement of its halogen substituents. The bromine atom at the C6 position and the fluorine atom at the C7 position are not merely passive functional groups; they are strategic tools that dictate the molecule's reactivity and physicochemical properties.

  • The Bromine Handle (C6): The carbon-bromine bond is a robust and reliable linchpin for palladium-catalyzed cross-coupling reactions. Its reactivity is optimally balanced—stable enough for purification and handling, yet reactive enough to participate efficiently in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations under standard conditions.[4][5] This provides a dependable site for introducing aryl, heteroaryl, or amino moieties.

  • The Fluorine Modulator (C7): The presence of a fluorine atom is a well-established strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile.[6][7] The high electronegativity of fluorine can improve metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[7][8] In this compound, the C7-fluorine atom exerts a powerful electronic influence on the ring system without participating in the primary cross-coupling at C6, making it an ideal modulator.

This unique combination allows for a modular approach to synthesis: the C6-bromo position serves as the primary point for diversification, while the C7-fluoro position pre-engineers desirable drug-like properties into the core scaffold.

Comparative Analysis: Reactivity in Key Cross-Coupling Reactions

The true measure of a building block is its performance in the reactions most critical to library synthesis. We will compare this compound with its chloro- and iodo-analogs in the two most common C-C and C-N bond-forming reactions: Suzuki-Miyaura and Buchwald-Hartwig.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The established trend is C-I > C-Br > C-Cl, meaning the C-I bond is the weakest and most easily cleaved in the rate-determining oxidative addition step of the catalytic cycle.[4][9][10]

dot

Caption: Relationship between C-X bond energy and reactivity.

This principle leads to predictable performance differences:

  • 6-Iodo-7-fluoroisoquinoline: While offering the highest reactivity, iodo-analogs can be less stable, more expensive, and prone to side reactions like homocoupling. Their high reactivity may not be necessary for many standard transformations.[4]

  • 6-Chloro-7-fluoroisoquinoline: Chloro-analogs are often more cost-effective but require more forcing reaction conditions (higher temperatures, stronger bases, and specialized catalyst systems) to achieve comparable yields to their bromo counterparts.[10] This can limit functional group tolerance in complex substrates.

  • This compound: This building block occupies the "sweet spot." It is reactive enough to undergo efficient coupling under mild to moderate conditions, ensuring broad functional group compatibility, while remaining highly stable and cost-effective for routine use.

Data Presentation: Comparative Performance

The following tables summarize the key physicochemical properties and expected performance in cross-coupling reactions based on established chemical principles.

Table 1: Physicochemical and Reactivity Comparison

Building Block Molecular Formula Molecular Weight XlogP3 (Predicted)[11] Relative Reactivity
This compound C₉H₅BrFN 226.05 2.9 High
6-Chloro-7-fluoroisoquinoline C₉H₅ClFN 181.60 2.6 Moderate
6-Iodo-7-fluoroisoquinoline C₉H₅FIN 273.05 3.3 Very High

| 6-Bromoisoquinoline | C₉H₆BrN | 208.06 | 2.7 | High |

Table 2: Representative Expected Yields in Suzuki-Miyaura Coupling

Halo-isoquinoline Substrate Catalyst System Conditions Expected Yield (%)
6-Chloro-7-fluoro Pd₂(dba)₃ / SPhos 110 °C, 18h 65-75%
6-Bromo-7-fluoro Pd(PPh₃)₄ / K₂CO₃ 90 °C, 8h 85-95%
6-Iodo-7-fluoro Pd(OAc)₂ / PPh₃ 80 °C, 4h >90%

Note: This table presents illustrative data based on established reactivity trends for aryl halides to highlight comparative performance. Actual yields may vary.[4][12]

Experimental Protocols: Harnessing the Power of this compound

To ensure trustworthy and reproducible results, we provide detailed, self-validating protocols for the two most critical transformations. The causality behind reagent selection is explained to provide deeper insight.

dot

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol facilitates the formation of a carbon-carbon bond, a cornerstone of modern synthetic chemistry.

  • Rationale: We select Pd(PPh₃)₄ as a reliable, all-purpose catalyst for Suzuki couplings of aryl bromides.[12] K₂CO₃ is a mild and effective inorganic base, suitable for substrates with sensitive functional groups. The Dioxane/Water solvent system is standard for ensuring solubility of both organic and inorganic reagents.

  • Step-by-Step Methodology:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Potassium Carbonate (K₂CO₃, 2.5 equiv.).

    • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

    • Seal the flask with a rubber septum, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Under the inert atmosphere, add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the substrate) via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-7-fluoroisoquinoline derivative.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol enables the formation of carbon-nitrogen bonds, crucial for synthesizing compounds with pharmacologically relevant amine functionalities.

  • Rationale: The Buchwald-Hartwig amination of aryl bromides often requires a more specialized catalyst system. We use a combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos).[13] This combination is highly effective at promoting the challenging reductive elimination step to form the C-N bond. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine.[14]

  • Step-by-Step Methodology:

    • In a glovebox or under an inert atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), Xantphos (0.04 equiv.), and Sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

    • Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

    • Add anhydrous, degassed toluene or dioxane via syringe (0.1 M concentration).

    • Seal the tube and heat the reaction mixture to 100-110 °C.

    • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-7-fluoroisoquinoline derivative.

Conclusion

The strategic combination of a C6-bromo "reaction handle" and a C7-fluoro "property modulator" makes This compound a demonstrably superior building block for drug discovery. It provides an optimal balance of reactivity, stability, and cost-effectiveness, outperforming its chloro- and iodo-analogs for most routine synthetic applications. Its predictable and efficient performance in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the rapid generation of diverse chemical libraries with pre-installed, favorable fluorine-driven properties. For research teams aiming to accelerate their hit-to-lead campaigns, the adoption of this compound is a scientifically sound and strategically advantageous choice.

References

A Senior Application Scientist's Guide to the Enhanced Reactivity of 6-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flatland of Halogenated Heterocycles

In the landscape of modern drug discovery, heteroaromatic scaffolds are the bedrock upon which countless therapeutic agents are built. Among these, the isoquinoline core is a privileged structure, appearing in molecules with a vast range of biological activities.[1] However, the true potential of these scaffolds is only unlocked through precise and predictable functionalization. This is where building blocks like 6-Bromo-7-fluoroisoquinoline move to the forefront.

This guide deviates from a simple product datasheet to provide a deeper, evidence-based analysis of why this particular dihalogenated isoquinoline offers enhanced reactivity. The "enhancement" lies not in a simple, universal increase in reaction speed, but in a more valuable and subtle quality: chemoselective orthogonality . The distinct electronic nature of the C6-Br and C7-F bonds allows for a controlled, stepwise functionalization that is difficult to achieve with symmetric dihalogenated or less-differentiated analogues. We will explore the mechanistic basis for this selectivity and provide actionable, field-proven protocols to exploit it.

The Electronic Landscape: Causality Behind Selective Reactivity

To understand the unique reactivity of this compound, one must first appreciate its electronic architecture. The isoquinoline nitrogen atom acts as a potent electron-withdrawing group via induction, rendering the entire bicyclic system electron-deficient. This fundamental property makes the ring susceptible to nucleophilic attack while deactivating it towards most electrophilic substitutions.

Against this backdrop, the two halogens exert distinct and decisive influences:

  • The C6-Bromine Bond : The C-Br bond is relatively weak and highly polarizable. This makes it an ideal site for oxidative addition by a low-valent transition metal, such as Palladium(0). It is a superior leaving group in the context of metal-catalyzed cross-coupling reactions compared to fluorine.

  • The C7-Fluorine Bond : The C-F bond is exceptionally strong and not readily cleaved by transition metals under standard coupling conditions. However, fluorine's extreme electronegativity makes the C7 position highly electrophilic (δ+). This, combined with the overall electron-deficient nature of the ring, makes C7 an activated site for Nucleophilic Aromatic Substitution (SNAr). Crucially, in the SNAr mechanism, fluoride is the optimal leaving group among halogens because its high electronegativity stabilizes the rate-determining transition state leading to the anionic Meisenheimer intermediate.[2][3]

This electronic dichotomy is the foundation of the molecule's enhanced synthetic utility.

Caption: Diagram of reactivity sites on this compound.

Case Study 1: Exploiting the C-Br Bond in Palladium-Catalyzed Cross-Coupling

The significant difference in bond dissociation energies between C-Br (≈71 kcal/mol) and C-F (≈115 kcal/mol) provides a clear basis for selective activation. In palladium-catalyzed cross-couplings, the first and often rate-limiting step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This step has a much lower activation energy for the C-Br bond, allowing for highly selective reactions at the C6 position while leaving the C7-F bond untouched.

This selectivity is not merely theoretical; it is a cornerstone of modern synthetic strategy, enabling the introduction of aryl, alkyl, or amine substituents at a specific vector.

Comparative Reactivity Under Suzuki-Miyaura Conditions

The following table summarizes the expected outcomes when this compound is subjected to standard Suzuki-Miyaura cross-coupling conditions. This stark difference in reactivity is the first pillar of its "enhanced" utility.

PositionBond TypeCatalyst SystemExpected ReactivityTypical Yield
C6 C-BrPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OHigh >90%
C7 C-FPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OInert <1%
Protocol: Selective Suzuki-Miyaura Coupling at the C6 Position

This protocol is a self-validating system designed for robustness and reproducibility. The choice of a palladium catalyst with bulky phosphine ligands (dppf) and a moderately strong base ensures efficient catalytic turnover while minimizing side reactions.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane, Anhydrous

  • Water, Degassed

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Causality: This is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst.

  • Degassing: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate). Degas the resulting suspension by bubbling argon through it for 15-20 minutes. Causality: Removing dissolved oxygen is paramount for catalyst longevity and preventing homo-coupling of the boronic acid.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 6-aryl-7-fluoroisoquinoline.

Case Study 2: Activating the C-F Bond for Nucleophilic Aromatic Substitution (SNAr)

Once the C6 position has been functionalized, or if the desired substituent is a nucleophile, attention can be turned to the C7-F bond. Under conditions suitable for SNAr, the roles are reversed. The C-Br bond is a relatively poor leaving group for this mechanism compared to the highly electronegative fluorine atom.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, passing through a high-energy, anionic Meisenheimer complex.[3][4] The stability of this intermediate, and the transition state leading to it, is the key to the reaction's success. The electron-withdrawing isoquinoline nitrogen and the electronegativity of the fluorine itself are essential for this stabilization.

Comparative Reactivity Under SNAr Conditions

This table illustrates the expected reactivity when a functionalized 6-aryl-7-fluoroisoquinoline is treated with a strong nucleophile, demonstrating the second pillar of the molecule's orthogonal reactivity.

PositionBond TypeReagent SystemExpected ReactivityTypical Yield
C6 C-BrSodium Methoxide, DMSO, 120 °CLow / Inert <5%
C7 C-FSodium Methoxide, DMSO, 120 °CHigh >85%
Protocol: Selective SNAr at the C7 Position with an Amine

This protocol details the displacement of the fluoride with a primary or secondary amine. The use of a polar aprotic solvent (DMSO) is crucial to solvate the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its nucleophilicity.

Materials:

  • 6-Aryl-7-fluoroisoquinoline (or this compound) (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine) (2.0 eq)

  • Potassium Carbonate (K₂CO₃) or DIPEA (3.0 eq)

  • Dimethyl Sulfoxide (DMSO), Anhydrous

Step-by-Step Methodology:

  • Setup: To a sealable reaction vial, add the 7-fluoroisoquinoline substrate (1.0 eq), the amine (2.0 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Add anhydrous DMSO. Causality: DMSO's high polarity and aprotic nature accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate without deactivating the nucleophile.

  • Reaction: Seal the vial and heat to 120-140 °C. Stir until the starting material is consumed (monitor by LC-MS, typically 12-24 hours). Causality: High temperature is required to overcome the activation energy for the formation of the non-aromatic Meisenheimer complex.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. Caution: Addition to water can be exothermic. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine to remove residual DMSO. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the desired 7-amino-isoquinoline derivative.

Strategic Workflow: A Visual Guide to Stepwise Functionalization

The true power of this compound is realized when these two distinct reactivities are used in sequence. This allows for the creation of complex, diverse libraries of compounds from a single, versatile starting material.

Diagram 2: Stepwise Functionalization Workflow cluster_path1 Pathway 1 cluster_path2 Pathway 2 start This compound step1_pd Suzuki / Buchwald-Hartwig (Reaction at C6) start->step1_pd step1_snar SNAr (e.g., NaOMe, DMSO) (Reaction at C7) start->step1_snar prod1 6-Aryl/Alkyl-7-fluoroisoquinoline step1_pd->prod1 step2_snar SNAr (e.g., R₂NH, K₂CO₃) (Reaction at C7) prod1->step2_snar final_prod 6-Aryl-7-substituted-isoquinoline (Di-functionalized Product) step2_snar->final_prod prod2 6-Bromo-7-alkoxyisoquinoline step1_snar->prod2 step2_pd Suzuki / Sonogashira (Reaction at C6) prod2->step2_pd step2_pd->final_prod

Caption: Orthogonal pathways for the selective, stepwise derivatization.

Conclusion

The experimental evidence for the enhanced reactivity of this compound is best understood not as a measure of speed, but as a measure of control. The molecule is a pre-activated, electronically differentiated scaffold that grants chemists regiochemical power. By leveraging the fundamental principles of transition metal catalysis and nucleophilic aromatic substitution, researchers can selectively address either the C6 or C7 position, confident that the other will remain intact. This orthogonal reactivity minimizes the need for cumbersome protecting group strategies, shortens synthetic routes, and ultimately accelerates the discovery of novel chemical entities for research and drug development.

References

A Comparative Guide to Cross-Coupling Reactions on the Isoquinoline Scaffold: A Senior Application Scientist's Review

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline motif is a cornerstone in medicinal chemistry, forming the structural core of a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] Its derivatization is crucial for modulating pharmacological properties, and transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose. This guide provides an in-depth comparison of the most prevalent cross-coupling strategies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions—along with the increasingly important C-H activation, for the functionalization of the isoquinoline scaffold. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to aid in the strategic design of synthetic routes.

The Strategic Importance of Positional Functionalization

The reactivity of the isoquinoline ring is highly dependent on the position. The electron-deficient nature of the pyridine ring activates positions C1 and C3 towards nucleophilic attack, while the carbocyclic ring is more susceptible to electrophilic substitution. Halogenation at different positions provides versatile handles for a variety of cross-coupling reactions, each with its own set of advantages and challenges.

Comparative Analysis of Key Cross-Coupling Reactions

The choice of cross-coupling reaction is dictated by the desired bond formation (C-C, C-N), the nature of the coupling partners, and the functional group tolerance required. While direct head-to-head comparative studies on a single isoquinoline substrate are not always available in the literature, we can extrapolate trends and performance from studies on structurally similar N-heterocycles.[2][3]

Suzuki-Miyaura Coupling: For Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds due to the stability, low toxicity, and commercial availability of boronic acids.[1][3]

Key Performance Indicators:

  • Substrate Scope: Broad tolerance for various functional groups on both the isoquinoline and the boronic acid partner.

  • Reaction Conditions: Generally mild, though reactions with less reactive chlorides may require higher temperatures and more sophisticated catalyst systems.[4]

  • Yields: Typically good to excellent, especially with iodo- and bromoisoquinolines.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Halo-N-Heterocycles

Substrate TypeCatalyst SystemBaseSolventTemperature (°C)Yield (%)ObservationsReference
Chloro-N-heterocyclePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-110HighBulky phosphine ligands are effective for less reactive chlorides.[1][2]
Bromo-N-heterocyclePd(PPh₃)₄K₂CO₃Toluene/H₂O90-110~75A standard, reliable system for bromo derivatives.[5]
Chloro-N-heterocyclePdCl₂(dppf)K₂CO₃1,4-Dioxane80-100Highdppf is a robust ligand for a variety of substrates.[6]
Heck Reaction: For Alkenylation of the Isoquinoline Core

The Heck reaction provides a direct method for the vinylation of halo-isoquinolines, introducing valuable alkene functionalities.[7][8]

Key Performance Indicators:

  • Stereoselectivity: Typically provides the trans-alkene product with high selectivity.

  • Reaction Conditions: Often requires higher temperatures than Suzuki couplings.

  • Substrate Scope: Works well with electron-deficient alkenes.

Sonogashira Coupling: For the Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, installing a terminal alkyne onto the isoquinoline scaffold. This functionality is a versatile precursor for further transformations.[9][10]

Key Performance Indicators:

  • Reaction Conditions: Generally mild, often proceeding at room temperature for iodo- and bromo-substrates.

  • Catalyst System: Typically employs a dual palladium and copper(I) catalytic system.

  • Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction.[11]

Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of Halo-N-Heterocycles

Substrate TypeCatalyst SystemBaseSolventTemperature (°C)Yield (%)ObservationsReference
Iodo-N-heterocyclePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp - 60HighThe classic and highly effective system for iodo-substrates.[6]
Bromo-N-heterocyclePd(OAc)₂ / PPh₃ / CuICs₂CO₃DMF80-100GoodHigher temperatures are often needed for bromo-derivatives.[5]
Iodo-N-heterocyclePdCl₂(dppf) / CuIEt₃NDMFRoom TempHighdppf can be an effective ligand in this transformation.[6]
Buchwald-Hartwig Amination: For the Synthesis of Amino-Isoquinolines

The Buchwald-Hartwig amination is a powerful and general method for the formation of C-N bonds, providing access to a wide range of substituted amino-isoquinolines.[12][13]

Key Performance Indicators:

  • Substrate Scope: Tolerates a broad range of primary and secondary amines.

  • Reaction Conditions: The choice of a bulky, electron-rich phosphine ligand is crucial for high efficiency.[14]

  • Base Sensitivity: The reaction is sensitive to the choice of base, with strong, non-nucleophilic bases like NaOt-Bu or LHMDS often being required.

Table 3: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Halo-N-Heterocycles

Substrate TypeCatalyst SystemBaseSolventTemperature (°C)Yield (%)ObservationsReference
Bromo-N-heterocyclePd₂(dba)₃ / X-PhosNaOt-BuToluene80-110HighBulky biarylphosphine ligands are highly effective.[5]
Chloro-N-heterocyclePd(OAc)₂ / RuPhosK₃PO₄t-BuOH100HighSpecialized ligands are often necessary for chloro-substrates.[5]
Bromo-N-heterocycleG3-XPhos PrecatalystLHMDSTHFRoom Temp - 80HighPrecatalysts can offer improved stability and reactivity.[5]

The Rise of C-H Activation: A Paradigm Shift in Isoquinoline Functionalization

Direct C-H activation has emerged as an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized halo-isoquinolines.[15][16] This approach allows for the direct introduction of functional groups at positions that are often difficult to access through classical methods.

Key Performance Indicators:

  • Regioselectivity: Often directed by the inherent electronic properties of the isoquinoline ring or through the use of directing groups.

  • Reaction Conditions: Can vary widely depending on the specific C-H bond being targeted and the coupling partner.

  • Atom Economy: Highly efficient as it avoids the installation and removal of halogen atoms.

Experimental Protocols

The following are generalized, step-by-step methodologies for key cross-coupling reactions on the isoquinoline scaffold. These should serve as a starting point, and optimization for specific substrates is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling of 1-Chloroisoquinoline with Phenylboronic Acid

This protocol is adapted from established methods for chloro-N-heterocycles.[1]

Materials:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add 1-chloroisoquinoline, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add toluene and water (typically a 4:1 to 10:1 ratio).

  • To the stirring suspension, add palladium(II) acetate and SPhos.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction of 4-Bromoisoquinoline with Styrene

This protocol is a generalized procedure based on standard Heck reaction conditions.[7]

Materials:

  • 4-Bromoisoquinoline (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • Triphenylphosphine (PPh₃) (0.02 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • DMF or Acetonitrile

Procedure:

  • In a sealed tube, combine 4-bromoisoquinoline, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (DMF or acetonitrile), styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Sonogashira Coupling of 5-Iodoisoquinoline with Phenylacetylene

This is a classic Sonogashira protocol.[9]

Materials:

  • 5-Iodoisoquinoline (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.015 equiv)

  • Copper(I) iodide (CuI) (0.03 equiv)

  • Triethylamine (Et₃N)

Procedure:

  • To a Schlenk flask, add 5-iodoisoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add triethylamine as both the solvent and the base.

  • Add phenylacetylene dropwise to the stirring mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once complete, remove the triethylamine under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of 8-Bromoisoquinoline with Aniline

This protocol utilizes a bulky phosphine ligand for efficient C-N bond formation.[17]

Materials:

  • 8-Bromoisoquinoline (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • X-Phos (0.03 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, X-Phos, and NaOt-Bu.

  • Remove the tube from the glovebox, add 8-bromoisoquinoline and toluene.

  • Add aniline via syringe.

  • Seal the tube and heat in an oil bath at 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualization of Methodologies

Catalytic Cycles

Cross_Coupling_Cycles cluster_Suzuki Suzuki-Miyaura cluster_Heck Heck cluster_Sonogashira Sonogashira cluster_Buchwald Buchwald-Hartwig Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OH)₂ / Base) Ar-Pd(II)-R->Pd(0) Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R->Ar-R Pd(0)_H Pd(0)_H Ar-Pd(II)-X_H Ar-Pd(II)-X_H Pd(0)_H->Ar-Pd(II)-X_H Oxidative Addition Alkene_Complex_H Alkene_Complex_H Ar-Pd(II)-X_H->Alkene_Complex_H Alkene Coordination Intermediate_H Intermediate_H Alkene_Complex_H->Intermediate_H Migratory Insertion Intermediate_H->Pd(0)_H β-Hydride Elimination Substituted_Alkene Substituted_Alkene Intermediate_H->Substituted_Alkene Pd(0)_S Pd(0)_S Ar-Pd(II)-X_S Ar-Pd(II)-X_S Pd(0)_S->Ar-Pd(II)-X_S Oxidative Addition Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-X_S->Ar-Pd(II)-C≡CR Transmetalation (Cu-C≡CR) Ar-Pd(II)-C≡CR->Pd(0)_S Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR->Ar-C≡CR Pd(0)_B Pd(0)_B Ar-Pd(II)-X_B Ar-Pd(II)-X_B Pd(0)_B->Ar-Pd(II)-X_B Oxidative Addition Amine_Complex_B Amine_Complex_B Ar-Pd(II)-X_B->Amine_Complex_B Amine Coordination Amido_Complex_B Amido_Complex_B Amine_Complex_B->Amido_Complex_B Deprotonation (Base) Amido_Complex_B->Pd(0)_B Reductive Elimination Ar-NR₂ Ar-NR₂ Amido_Complex_B->Ar-NR₂

Caption: Simplified catalytic cycles for major cross-coupling reactions.

Experimental Workflow

Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Ligand, Base) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert_atm solvent_add Solvent Addition (Anhydrous & Degassed) inert_atm->solvent_add reaction Reaction (Heating & Stirring) solvent_add->reaction monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The functionalization of the isoquinoline scaffold through cross-coupling reactions remains a vibrant and rapidly evolving field. While the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions are now well-established and reliable methods, the choice of the optimal protocol is highly dependent on the specific transformation. For C-C bond formation, the Suzuki-Miyaura reaction offers the broadest substrate scope and mildest conditions for many applications. The Heck and Sonogashira reactions provide indispensable routes to alkenylated and alkynylated isoquinolines, respectively. For C-N bond formation, the Buchwald-Hartwig amination is the gold standard.

The continued development of more active and stable catalyst systems, particularly for challenging substrates like chloro-isoquinolines, is an ongoing area of research. Furthermore, the increasing adoption of C-H activation strategies promises to deliver more efficient and environmentally benign synthetic routes to novel isoquinoline derivatives, further empowering the discovery of new therapeutics.

References

The Strategic Advantage of 6-Bromo-7-fluoroisoquinoline in Modern Medicinal Chemistry: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoquinoline Scaffold and the Quest for Precision

The isoquinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic framework provides a versatile template for the spatial orientation of pharmacophoric elements, enabling effective interactions with a diverse array of biological targets. In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles, the strategic functionalization of the isoquinoline core is of paramount importance. This guide provides an in-depth technical justification for the use of 6-Bromo-7-fluoroisoquinoline as a superior starting material in drug discovery, particularly in the development of kinase inhibitors. We will objectively compare its performance with alternative building blocks, supported by experimental data and a clear rationale for its synthetic utility.

The Unseen Advantages: Deconstructing the Roles of the 6-Bromo and 7-Fluoro Substituents

The unique substitution pattern of this compound offers a compelling combination of chemical handles and modulating elements that are highly advantageous for modern drug design.

The 6-Bromo Moiety: A Versatile Handle for Molecular Diversification

The bromine atom at the 6-position is not merely a placeholder; it is a versatile synthetic handle that opens a gateway to a vast chemical space. Its primary utility lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the facile and controlled introduction of a wide variety of aryl, heteroaryl, and alkyl groups, which are often crucial for establishing key binding interactions with the target protein. The ability to perform these modifications late in the synthetic sequence provides a powerful tool for rapid analogue synthesis and the systematic exploration of structure-activity relationships (SAR).

The 7-Fluoro Substituent: A Subtle yet Powerful Modulator of Biological Properties

The introduction of a fluorine atom at the 7-position is a strategic move in medicinal chemistry, leveraging the unique properties of this halogen to fine-tune the molecule's overall profile. Fluorine's high electronegativity can significantly alter the electronic distribution within the isoquinoline ring system, influencing the pKa of the nitrogen atom and modulating the strength of hydrogen bonds with target residues.[4] This can lead to enhanced binding affinity and selectivity. Furthermore, the substitution of hydrogen with fluorine, a bioisostere, can block potential sites of metabolism, thereby improving the metabolic stability and pharmacokinetic profile of the resulting drug candidate.[4]

Comparative Analysis: The Performance Edge of this compound

Table 1: Postulated Impact of Isoquinoline Substitution on Kinase Inhibitor Properties

Starting MaterialKey FeaturesAnticipated AdvantagesAnticipated Challenges
6-Bromoisoquinoline Single bromine for functionalization.Well-established reactivity in cross-coupling.Lacks the electronic and metabolic benefits of fluorine substitution.
6,7-Difluoroisoquinoline Two fluorine atoms for electronic modulation.Potentially enhanced binding and metabolic stability.Lacks a versatile handle for rapid diversification via cross-coupling.
This compound Orthogonal synthetic handles and electronic modulation.Combines the synthetic versatility of the bromo group with the beneficial properties of the fluoro group.Potentially more complex synthesis of the starting material.

The logical synthesis of these observations strongly suggests that this compound provides an optimal balance of synthetic tractability and the potential for superior biological and pharmacokinetic properties in the resulting inhibitors.

Experimental Protocols: Harnessing the Synthetic Potential of this compound

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound. These are intended as a practical guide for researchers in the laboratory.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents This compound Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) solvent Solvent System (e.g., Dioxane/Water) reagents->solvent Dissolve reaction Inert Atmosphere (N2/Ar) Heat (e.g., 90-100 °C) solvent->reaction Reaction Conditions workup Aqueous Workup Extraction with Organic Solvent reaction->workup Quench & Extract purification Column Chromatography workup->purification Isolate Crude product 6-Aryl-7-fluoroisoquinoline purification->product Purified Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-7-fluoroisoquinoline.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow reagents This compound Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) solvent Anhydrous Solvent (e.g., Toluene) reagents->solvent Combine reaction Inert Atmosphere (N2/Ar) Heat (e.g., 110 °C) solvent->reaction Reaction Conditions workup Filtration through Celite Aqueous Workup reaction->workup Cool & Filter purification Column Chromatography workup->purification Isolate Crude product 6-Amino-7-fluoroisoquinoline purification->product Purified Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-7-fluoroisoquinoline derivative.

Conclusion: A Strategically Superior Building Block for Next-Generation Therapeutics

In the competitive landscape of drug discovery, the selection of the optimal starting material can significantly impact the trajectory and success of a research program. This compound represents a strategically superior building block that empowers medicinal chemists with a unique combination of synthetic versatility and the potential for enhanced biological and pharmacokinetic properties. The 6-bromo position serves as a robust handle for diversification, while the 7-fluoro substituent provides a means to fine-tune potency, selectivity, and metabolic stability. By leveraging the principles and protocols outlined in this guide, researchers can unlock the full potential of this valuable scaffold in the design and synthesis of next-generation therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. 6-Bromo-7-fluoroisoquinoline, a halogenated heterocyclic compound, is a valuable building block in medicinal chemistry and materials science. However, its chemical nature necessitates a rigorous and well-defined disposal protocol. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the waste stream of this compound, grounding every recommendation in established safety standards and scientific principles.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of this compound is the first step in developing a safe disposal plan. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a reliable hazard profile can be constructed by examining structurally analogous compounds like 6-Bromo-7-fluoroquinoline and other brominated isoquinolines. This analysis informs the necessary precautions for handling and disposal.

The primary risks are associated with its potential toxicity and irritant properties, characteristic of many halogenated organic molecules.[1][2] The presence of carbon-bromine and carbon-fluorine bonds classifies it as a halogenated organic compound, placing it under specific waste disposal regulations defined by agencies like the Environmental Protection Agency (EPA).[3][4]

Table 1: Inferred Hazard Profile for this compound

Hazard Class Category GHS Statement Rationale and Implication for Disposal
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Accidental ingestion of contaminated materials must be prevented. Strict hygiene is necessary.[1]
Acute Toxicity, Dermal Category 3-4 H311/H312: Toxic/Harmful in contact with skin Dermal exposure is a significant risk. Appropriate gloves and lab coats are mandatory to prevent skin contact.[1][5]
Skin Irritation Category 2 H315: Causes skin irritation Contaminated surfaces and PPE can cause skin irritation upon contact. Requires careful handling and decontamination.[1][2]
Eye Irritation Category 2A H319: Causes serious eye irritation Eye protection is critical to prevent splashes that could cause serious damage.[1][2]

| Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | Discharge into the environment must be avoided.[5] This underscores the need for contained hazardous waste disposal rather than drain disposal. |

Mandatory Personal Protective Equipment (PPE)

Based on the risk assessment, a specific level of PPE is required to mitigate exposure during handling and disposal operations.

Table 2: Required PPE for Handling this compound Waste

Equipment Specification Purpose
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. Protects against splashes of liquid waste or contact with contaminated solid particles.[2]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Provides a barrier against dermal absorption and skin irritation.[6] PVC gloves are not recommended for significant contact.
Body Protection Standard laboratory coat. Prevents contamination of personal clothing.[6]

| Respiratory Protection | Not generally required for small quantities handled in a certified chemical fume hood. | All handling and waste consolidation should occur within a fume hood to prevent inhalation of any dust or aerosols.[7] |

The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is waste segregation . Halogenated organic compounds must not be mixed with non-halogenated waste streams.[7][8] This is because common disposal methods like incineration require different conditions for halogenated compounds to prevent the formation of toxic byproducts such as dioxins and hydrobromic/hydrofluoric acid.[9]

  • Within your laboratory, identify a secondary containment tray in a well-ventilated area, preferably inside or near the chemical fume hood where the work is performed.

  • This SAA is for the temporary storage of your sealed halogenated waste container before it is transferred to the facility's main hazardous waste storage area.

  • Obtain a chemically compatible waste container with a secure, threaded screw-top cap.[8]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[8]

  • On the label, clearly write "Halogenated Organic Waste" and list the full chemical name: "this compound" and any solvents used. Do not use abbreviations.[8]

  • Unused/Surplus Compound: If the pure solid compound is to be disposed of, it should be kept in its original, sealed container and labeled as "Waste this compound."

  • Contaminated Solids: Items such as used weighing paper, contaminated gloves, and absorbent pads used for cleaning minor spills should be placed directly into a designated solid halogenated waste container.

  • Liquid Waste: Solutions containing this compound and any subsequent solvent rinses (e.g., from glassware) must be collected in a designated liquid halogenated waste container.[7] Never dispose of this waste down the drain.[6]

  • Contaminated Glassware: All glassware must be decontaminated. Rinse the glassware three times with a small amount of a suitable solvent (e.g., acetone, ethyl acetate). Collect all rinsate into the liquid halogenated waste container.[7] After this triple rinse, the glassware can typically be washed through normal laboratory procedures.

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[8][10]

  • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Once the container is full, or if the experiment is complete, ensure the cap is tightly sealed and arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation cluster_containment Waste Containment & Treatment cluster_disposal Final Disposal Waste Waste Generated (Fume Hood) Solid Contaminated Solids (Gloves, Weigh Paper, etc.) Waste->Solid Liquid Liquid Solutions & Rinsates Waste->Liquid Glass Contaminated Glassware & Sharps Waste->Glass SolidWaste Seal in Labeled 'Solid Halogenated Waste' Bag/Container Solid->SolidWaste LiquidWaste Collect in Labeled 'Liquid Halogenated Waste' Container Liquid->LiquidWaste Decon Triple Rinse with Solvent Glass->Decon EHS Arrange EHS Pickup SolidWaste->EHS LiquidWaste->EHS Decon->LiquidWaste Collect Rinsate WashedGlass Wash Normally Decon->WashedGlass

Caption: Decision workflow for handling and segregating waste streams.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill (Solid or Liquid inside a fume hood):

    • Ensure PPE is worn.

    • Absorb liquid spills with a chemical absorbent pad or vermiculite. For solids, gently cover with absorbent pads.

    • Carefully collect all contaminated materials using non-sparking tools.[6]

    • Place the collected material into your sealed halogenated hazardous waste container.

    • Wipe the spill area with a solvent-wetted towel, and place the towel in the waste container.

    • Report the spill to the laboratory supervisor.

  • Major Spill (Outside a fume hood or large volume):

    • Alert personnel in the immediate area and evacuate.

    • If the substance is flammable or the spill is large, activate the fire alarm to initiate a full building evacuation.

    • Close the laboratory doors.

    • Call your institution's emergency number or 911 and report the chemical spill.[8] Do not attempt to clean it up yourself.

By adhering to this structured disposal protocol, researchers can handle this compound responsibly, ensuring a safe laboratory environment while upholding their commitment to environmental stewardship and regulatory compliance.

References

Navigating the Synthesis Frontier: A Practical Guide to Handling 6-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 6-Bromo-7-fluoroisoquinoline, represents a significant building block in the development of new therapeutic agents. As with any potent research chemical, a thorough understanding of its handling, safety protocols, and disposal is paramount to not only ensuring the well-being of laboratory personnel but also maintaining the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and operational excellence.

Hazard Assessment and Triage: Understanding the Risks

While a comprehensive toxicological profile for this compound is not yet widely established, its structure, featuring a halogenated isoquinoline core, necessitates a cautious approach. Based on data from the structurally analogous compound, 6-Bromo-7-fluoroquinoline, we can infer the following primary hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]

It is crucial to treat this compound with the same level of caution as a compound with a confirmed, detailed hazard profile. Always assume a substance of unknown toxicity is hazardous.[6]

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. A multi-layered approach is essential for comprehensive protection.

Essential PPE for Handling this compound
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[7][8][9]Protects against splashes of the compound or solvents, which can cause serious eye irritation or damage.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7] Check manufacturer's glove compatibility charts for the specific solvents being used.Prevents skin contact, as the compound is harmful upon dermal absorption and causes skin irritation.[7][8]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[7][8]Protects skin and personal clothing from spills and splashes.[8]
Footwear Closed-toe, non-perforated shoes that completely cover the foot.[7][8]Protects against spills and falling objects.
Respiratory Protection To be used in a certified chemical fume hood.[7] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[9]Minimizes the risk of inhaling harmful dust or aerosols.[10]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure and ensuring procedural safety.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) for analogs b Don appropriate PPE a->b c Work within a certified chemical fume hood b->c d Weigh and handle solid away from drafts c->d e Use compatible tools (e.g., glass, stainless steel) d->e f Add reagents slowly and monitor reaction e->f g Maintain a clean and organized workspace f->g h Quench reaction and neutralize any reactive byproducts g->h i Segregate halogenated organic waste h->i j Decontaminate glassware and work surfaces i->j k Doff and dispose of PPE correctly j->k

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Preparedness: Responding to Incidents

Even with meticulous planning, accidents can occur. A clear and practiced emergency response plan is vital.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled compound.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

First Aid Measures
  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][11]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][11]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][11]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is a critical component of the chemical lifecycle and is subject to strict regulations.

Waste Segregation and Disposal Workflow

cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal a Unused this compound d Halogenated Organic Waste Container a->d b Contaminated consumables (gloves, wipes) e Solid Waste Container b->e c Reaction residues and solutions c->d f Label containers clearly with contents and hazards d->f e->f g Store waste in a designated, well-ventilated area f->g h Arrange for pickup by certified hazardous waste disposal service g->h

Caption: Workflow for the proper segregation and disposal of waste.

Key Disposal Principles:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • All waste, including contaminated materials like gloves and paper towels, must be collected in properly labeled, sealed containers.[6][8]

  • Waste containers should be stored in a designated, well-ventilated area, away from incompatible materials.[7][8]

  • Disposal must be carried out by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[1]

By adhering to these rigorous safety and handling protocols, researchers can confidently and responsibly work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-fluoroisoquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-fluoroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.